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  • Product: 1-Methyl-3-phenyl-3-propylpyrrolidine
  • CAS: 74332-84-6

Core Science & Biosynthesis

Foundational

A Methodological and Predictive Guide to the Pharmacokinetics of 1-Methyl-3-phenyl-3-propylpyrrolidine in Animal Models

This technical guide provides a comprehensive framework for designing and executing preclinical pharmacokinetic studies of 1-Methyl-3-phenyl-3-propylpyrrolidine. Given the current scarcity of publicly available data on t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for designing and executing preclinical pharmacokinetic studies of 1-Methyl-3-phenyl-3-propylpyrrolidine. Given the current scarcity of publicly available data on this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the foundational principles, experimental designs, and bioanalytical strategies required to thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) profile in relevant animal models. The insights provided herein are grounded in established scientific principles and best practices in the field of drug metabolism and pharmacokinetics (DMPK).

Introduction to 1-Methyl-3-phenyl-3-propylpyrrolidine and the Imperative of Pharmacokinetic Profiling

1-Methyl-3-phenyl-3-propylpyrrolidine is a tertiary amine containing a pyrrolidine ring, a phenyl group, and a propyl substituent. Its structural features suggest potential activity within the central nervous system, though its pharmacological and toxicological profiles remain to be fully elucidated. Before any meaningful efficacy or safety studies can be conducted, a comprehensive understanding of its pharmacokinetic (PK) properties is paramount.[1][2] PK studies are the cornerstone of drug development, providing critical data that informs dose selection, predicts potential drug-drug interactions, and bridges the gap between preclinical findings and clinical outcomes.[3]

This guide will provide a predictive overview of the likely ADME characteristics of 1-Methyl-3-phenyl-3-propylpyrrolidine and present a detailed roadmap for its in vivo pharmacokinetic evaluation.

Predicted Pharmacokinetic Profile: An Evidence-Based Extrapolation

Based on its chemical structure and the known metabolic pathways of analogous compounds, we can formulate a hypothesis-driven prediction of the pharmacokinetic profile of 1-Methyl-3-phenyl-3-propylpyrrolidine.

Absorption

The molecule's moderate lipophilicity, inferred from its structure, suggests that it is likely to be well-absorbed after oral administration. Passive diffusion across the gastrointestinal tract is the anticipated primary mechanism of absorption. However, the presence of the tertiary amine group means that its ionization state will be pH-dependent, which could influence the rate and extent of absorption in different segments of the gut.

Distribution

Following absorption, 1-Methyl-3-phenyl-3-propylpyrrolidine is expected to distribute into various tissues. Its lipophilic nature may lead to a volume of distribution greater than total body water, suggesting potential for tissue accumulation. The presence of the amine group could also lead to binding to acidic phospholipids in tissues. Plasma protein binding is anticipated and will be a critical determinant of the unbound fraction of the drug available to exert its pharmacological effect.[4]

Metabolism

The metabolism of 1-Methyl-3-phenyl-3-propylpyrrolidine is predicted to be a key determinant of its clearance and is likely to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5] Based on structurally similar compounds, the following metabolic transformations are anticipated:

  • N-demethylation: Removal of the methyl group from the pyrrolidine nitrogen to form the secondary amine metabolite, 3-phenyl-3-propylpyrrolidine. This is a common metabolic pathway for N-methylated compounds.

  • Hydroxylation: Aromatic hydroxylation of the phenyl ring, likely at the para-position, is a probable metabolic route. Aliphatic hydroxylation of the propyl chain is also possible.

  • Oxidation: Oxidation of the pyrrolidine ring could occur.

  • Conjugation: The hydroxylated metabolites are likely to undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

It is also important to consider the potential for the formation of reactive metabolites, which would need to be assessed in dedicated safety studies.

Excretion

The primary route of excretion for 1-Methyl-3-phenyl-3-propylpyrrolidine and its metabolites is expected to be through the urine and, to a lesser extent, the feces (via biliary excretion). The rate and extent of renal excretion will be influenced by factors such as glomerular filtration, active tubular secretion, and passive reabsorption.

Experimental Design for in vivo Pharmacokinetic Studies

A well-designed in vivo pharmacokinetic study is essential to accurately characterize the ADME properties of 1-Methyl-3-phenyl-3-propylpyrrolidine.[6]

Animal Model Selection

The choice of animal model is a critical first step. For initial pharmacokinetic screening, the rat is often the species of choice due to its well-characterized physiology, manageable size, and the availability of historical control data. Both male and female rodents should be included to assess for any sex-dependent differences in pharmacokinetics.[3]

Dosing and Administration

To obtain a complete pharmacokinetic profile, both intravenous (IV) and oral (PO) administration routes should be evaluated.

  • Intravenous (IV) Administration: A bolus IV injection will provide data on clearance, volume of distribution, and terminal half-life in the absence of absorption limitations. This allows for the determination of absolute bioavailability when compared to oral dosing.

  • Oral (PO) Administration: Oral gavage will provide insights into the rate and extent of absorption, as well as the impact of first-pass metabolism.

A minimum of three dose levels should be assessed to evaluate dose proportionality. The formulation of the dosing vehicle is also critical to ensure complete dissolution and stability of the compound.

Sample Collection

A sparse sampling design is often employed in rodent PK studies to minimize the stress on individual animals. Blood samples should be collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical sampling schedule might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

Experimental Protocol: Blood Sample Collection and Processing

  • Anesthetize the animal according to approved institutional protocols.

  • Collect approximately 100-200 µL of blood from the tail vein or saphenous vein into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Place the blood samples on ice immediately.

  • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until bioanalysis.

Urine and feces should also be collected over 24 hours to assess the routes and extent of excretion.

Bioanalytical Methodology: The Key to Accurate Quantification

A robust and validated bioanalytical method is essential for the accurate quantification of 1-Methyl-3-phenyl-3-propylpyrrolidine in biological matrices.[7][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.

Experimental Protocol: Bioanalytical Method Development and Validation

  • Reference Standard and Internal Standard Selection: Obtain a certified reference standard of 1-Methyl-3-phenyl-3-propylpyrrolidine. Select a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, to correct for matrix effects and variability in extraction and injection.

  • Sample Preparation: Develop a sample preparation method to extract the analyte and IS from the plasma matrix and remove interfering substances. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.

  • Chromatographic and Mass Spectrometric Conditions: Optimize the LC conditions (column, mobile phase, gradient) to achieve good chromatographic separation of the analyte and IS from endogenous matrix components. Optimize the MS/MS parameters (ion source, collision energy, precursor-to-product ion transitions) for sensitive and specific detection.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[8]

Data Analysis and Interpretation

Once the concentration-time data are obtained, pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA).

Pharmacokinetic ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Terminal elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability

These parameters will provide a quantitative understanding of the disposition of 1-Methyl-3-phenyl-3-propylpyrrolidine in the tested animal model.

Metabolite Identification Studies

Identifying the major metabolites of 1-Methyl-3-phenyl-3-propylpyrrolidine is crucial for understanding its clearance mechanisms and assessing the potential for pharmacologically active or toxic metabolites.[9]

Experimental Protocol: In Vitro and In Vivo Metabolite Identification

  • In Vitro Incubation: Incubate 1-Methyl-3-phenyl-3-propylpyrrolidine with liver microsomes or hepatocytes from the selected animal species (and human) in the presence of necessary cofactors (e.g., NADPH).

  • Sample Analysis: Analyze the incubation mixtures using high-resolution LC-MS/MS to detect and structurally characterize potential metabolites based on their mass-to-charge ratios and fragmentation patterns.

  • In Vivo Sample Analysis: Analyze plasma and urine samples from the in vivo PK studies to confirm the presence of the metabolites identified in vitro and to identify any unique in vivo metabolites.

Visualizations

G cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Compound Characterization Compound Characterization Protocol Design Protocol Design Dosing Dosing Protocol Design->Dosing Animal Acclimatization Animal Acclimatization Sample Collection (Blood, Urine, Feces) Sample Collection (Blood, Urine, Feces) Dosing->Sample Collection (Blood, Urine, Feces) Sample Processing (Plasma Separation) Sample Processing (Plasma Separation) Sample Collection (Blood, Urine, Feces)->Sample Processing (Plasma Separation) Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Processing (Plasma Separation)->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation Metabolite Identification Metabolite Identification Bioanalysis (LC-MS/MS)->Metabolite Identification Final Report Final Report PK Parameter Calculation->Final Report Metabolite Identification->Final Report

Caption: Experimental Workflow for an in vivo Pharmacokinetic Study.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 1-Methyl-3-phenyl-3-propylpyrrolidine 1-Methyl-3-phenyl-3-propylpyrrolidine N-demethylation N-demethylation 1-Methyl-3-phenyl-3-propylpyrrolidine->N-demethylation CYP450 Aromatic Hydroxylation Aromatic Hydroxylation 1-Methyl-3-phenyl-3-propylpyrrolidine->Aromatic Hydroxylation CYP450 Aliphatic Hydroxylation Aliphatic Hydroxylation 1-Methyl-3-phenyl-3-propylpyrrolidine->Aliphatic Hydroxylation CYP450 Excretion Excretion N-demethylation->Excretion Glucuronidation Glucuronidation Aromatic Hydroxylation->Glucuronidation Sulfation Sulfation Aromatic Hydroxylation->Sulfation Aliphatic Hydroxylation->Glucuronidation Aliphatic Hydroxylation->Sulfation Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted Metabolic Pathways of 1-Methyl-3-phenyl-3-propylpyrrolidine.

Conclusion

Characterizing the pharmacokinetics of 1-Methyl-3-phenyl-3-propylpyrrolidine is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive, albeit predictive, framework for designing and executing the necessary in vivo studies. By following a systematic and methodologically sound approach, researchers can generate the high-quality data needed to make informed decisions and advance the development of this novel compound. The successful execution of these studies will provide a solid foundation for subsequent efficacy and toxicology evaluations.

References

  • Bioanalytical Method Validation: A Comprehensive Review. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. (n.d.). ResearchGate. [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). Pharmaceuticals and Medical Devices Agency. [Link]

  • ADME-PK and preformulation. (n.d.). Novalix. [Link]

  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (n.d.). Scripps Research. [Link]

  • Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. (n.d.). NorthEast BioLab. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. [Link]

  • ADME DMPK Studies. (n.d.). Charles River Laboratories. [Link]

Sources

Exploratory

A Preliminary Toxicity and Safety Profile of 1-Methyl-3-phenyl-3-propylpyrrolidine: A Proactive Assessment Framework

Abstract This technical guide presents a preliminary, predictive toxicity and safety profile for the novel compound 1-Methyl-3-phenyl-3-propylpyrrolidine. In the absence of direct empirical data, this document establishe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide presents a preliminary, predictive toxicity and safety profile for the novel compound 1-Methyl-3-phenyl-3-propylpyrrolidine. In the absence of direct empirical data, this document establishes a proactive safety assessment framework. By extrapolating from the well-documented toxicological profiles of structurally analogous pyrrolidinophenone derivatives, we identify potential hazards associated with this new chemical entity. Furthermore, this guide provides a comprehensive, tiered experimental program, detailing validated in vitro and in vivo protocols necessary for a robust toxicological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for the systematic safety assessment of new psychoactive substances (NPS) and other novel chemical compounds.

Introduction: The Challenge of Novel Pyrrolidine Derivatives

1-Methyl-3-phenyl-3-propylpyrrolidine is a novel synthetic compound featuring a core pyrrolidine structure, a class of compounds known for a wide range of biological activities. Its structural similarity to potent psychoactive substances, particularly synthetic cathinones like α-pyrrolidinopentiophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV), necessitates a thorough and proactive evaluation of its toxicological profile.[1][2] As with many new psychoactive substances (NPS), there is a significant data gap regarding its pharmacology and toxicology, posing a challenge for public health and regulatory bodies.[3][4]

This guide addresses this gap by establishing a preliminary safety profile based on established knowledge of analogous compounds. It is not a definitive statement on the safety of 1-Methyl-3-phenyl-3-propylpyrrolidine but rather an in-depth technical framework for its evaluation. The core of this document lies in its detailed presentation of a necessary and sufficient battery of toxicological assays, from initial in vitro screening to targeted in vivo studies, grounded in internationally recognized protocols.

Physicochemical Identity and In Silico Considerations

A foundational step in toxicological assessment is understanding the compound's basic physicochemical properties. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME), and can offer initial clues to its potential biological activity.

PropertyValue
IUPAC Name 1-Methyl-3-phenyl-3-propylpyrrolidine
Molecular Formula C₁₄H₂₁N
Molecular Weight 203.33 g/mol
CAS Number Not available
Predicted Lipophilicity (XLogP3) ~3.5-4.0 (Estimated)

The predicted high lipophilicity is a noteworthy feature. For many pyrrolidinophenone derivatives, high lipophilicity contributes to their ability to cross the blood-brain barrier, a key factor in their central nervous system effects.[5] While in silico models provide valuable starting points, empirical testing is essential to confirm these predictions and understand the compound's full toxicokinetic profile.

Extrapolated Hazard Identification from Structural Analogs

The most significant insights into the potential toxicity of 1-Methyl-3-phenyl-3-propylpyrrolidine come from the extensive data on related synthetic cathinones. The following hazards are predicted based on the known effects of compounds like α-PVP and MDPV.

  • Sympathomimetic Toxidrome: Acute intoxication with pyrrolidinophenone derivatives frequently presents as a severe sympathomimetic toxidrome.[4][6] This is characterized by tachycardia (abnormally high heart rate), hypertension, agitation, and hyperthermia.[1][7][8][9] These effects stem from the potent inhibition of dopamine and norepinephrine transporters, leading to an excess of these catecholamines in the synapse.[5][9]

  • Neurotoxicity and Psychiatric Effects: Users of α-PVP and MDPV often report severe psychiatric effects, including intense paranoia, hallucinations, delirium, and agitation.[2][7][10] Chronic use in animal models has been linked to dopaminergic neurotoxicity, mitochondrial dysfunction, and impairments in learning and memory, suggesting a potential for long-term neurological damage.[1][7]

  • Cardiotoxicity: Beyond tachycardia and hypertension, there is a significant concern for direct cardiotoxic effects. Studies on various pyrrolidine-containing cathinones have demonstrated the potential to induce cardiac arrhythmias and conduction abnormalities.[3][11][12] This is a critical area of investigation for any new compound within this class.

  • High Abuse Liability: The potent dopaminergic activity of related compounds like α-PVP and MDPV is associated with a high potential for abuse and addiction.[1][13]

A Proposed Framework for Toxicological Evaluation

To move from prediction to empirical data, a structured, multi-tiered evaluation program is required. This section details the essential experimental protocols.

Tier 1: In Vitro Toxicity Assessment

In vitro assays are the first line of evaluation, providing rapid, cost-effective, and ethically sound methods to screen for specific toxicological endpoints.[14][15]

The initial step is to determine the concentration range at which the compound causes overt cell death. The MTT assay is a standard colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[16][17]

Table 1: Hypothetical Cytotoxicity Data (MTT Assay)

Cell LineDescriptionIncubation TimeIC₅₀ (µM)
SH-SY5Y Human Neuroblastoma24 hours150
HEK293 Human Embryonic Kidney24 hours250
HepG2 Human Hepatocellular Carcinoma24 hours180

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) and seed into 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 1-Methyl-3-phenyl-3-propylpyrrolidine in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[18][19] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[20][21]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.

  • Metabolic Activation (S9 Mix): Conduct the assay with and without a liver S9 fraction to assess the mutagenicity of both the parent compound and its potential metabolites.[21]

  • Plate Incorporation: To 2 mL of molten top agar (at 45°C), add:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound at various concentrations.

    • 0.5 mL of S9 mix or phosphate buffer.

  • Plating: Vortex the mixture and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result.

AmesTestWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bact Bacterial Culture (S. typhimurium) Mix Mix with Top Agar (45°C) Bact->Mix TestCmpd Test Compound (Varying Conc.) TestCmpd->Mix S9 S9 Mix (or Buffer) S9->Mix Pour Pour onto Minimal Agar Plate Mix->Pour Incubate Incubate (37°C, 48h) Pour->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Control Count->Compare Result Mutagenic? Compare->Result

Caption: Workflow for the Ames bacterial reverse mutation assay.

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key mechanism behind drug-induced QT interval prolongation, which can lead to fatal arrhythmias.[22][23] An early assessment of a compound's activity on the hERG channel is a critical safety checkpoint in drug development.[24][25] Automated patch-clamp systems provide a high-throughput method for this evaluation.[22][26]

Table 2: Hypothetical hERG Inhibition Data

Assay MethodCell LineParameterIC₅₀ (µM)
Automated Patch-ClampHEK293 (hERG expressing)hERG current inhibition25

Experimental Protocol: hERG Assay (Conceptual Overview)

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch-Clamp: Cells are automatically captured and a whole-cell patch-clamp configuration is established.

  • Baseline Recording: A specific voltage protocol is applied to elicit and measure the baseline hERG current.

  • Compound Application: The test compound is perfused over the cells at increasing concentrations.

  • Current Measurement: The hERG current is measured after application of each concentration.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline, and an IC₅₀ value is determined.

hERG_Workflow cluster_compound_app Compound Application start HEK293-hERG Cells patch Automated Whole-Cell Patch-Clamp start->patch voltage Apply Voltage Protocol patch->voltage baseline Record Baseline hERG Current voltage->baseline c1 Apply Conc. 1 baseline->c1 c2 Apply Conc. 2 c1->c2 cn Apply Conc. n c2->cn measure Measure Current Inhibition cn->measure analysis Calculate IC₅₀ measure->analysis

Caption: Conceptual workflow for an automated patch-clamp hERG assay.

Tier 2: In Vivo Toxicity Assessment

Following in vitro screening, in vivo studies are necessary to understand the compound's effects in a whole biological system.

The acute oral toxicity study provides a preliminary estimate of the substance's lethality (LD₅₀) and helps identify the clinical signs of toxicity. The OECD Test Guideline 425 (Up-and-Down Procedure) is a refined method that uses a minimal number of animals.[27][28][29]

Experimental Protocol: Acute Oral Toxicity (OECD 425)

  • Animal Model: Use a single sex of rodent (typically female rats).

  • Dosing: Administer the compound sequentially to single animals. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previous animal.

  • Dose Progression: A default dose progression factor of 3.2 is typically used.

  • Observation: Observe animals for signs of toxicity and mortality for at least 14 days.

  • LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of outcomes.

OECD425_Workflow start Start with dose just below estimated LD₅₀ animal1 Dose Animal 1 start->animal1 observe1 Observe Outcome (48h) animal1->observe1 outcome1 Animal 1 Survives? observe1->outcome1 dose_up Increase Dose (Factor of 3.2) outcome1->dose_up Yes dose_down Decrease Dose (Factor of 3.2) outcome1->dose_down No animal_next_up Dose Next Animal dose_up->animal_next_up animal_next_down Dose Next Animal dose_down->animal_next_down stop_cond Stop after criteria met (e.g., 3 reversals) animal_next_up->stop_cond animal_next_down->stop_cond calculate Calculate LD₅₀ (Maximum Likelihood) stop_cond->calculate

Caption: Logic of the OECD 425 Up-and-Down Procedure for acute oral toxicity.

The zebrafish embryo model is a powerful New Approach Methodology (NAM) for assessing integrated physiological effects, particularly neurobehavioral and cardiotoxic endpoints, in a higher-throughput manner.[3][11][12]

Experimental Protocol: Zebrafish Embryo Assay

  • Exposure: Expose zebrafish embryos (e.g., at 5 days post-fertilization) to a range of concentrations of the test compound.

  • Locomotor Activity: Track the movement of individual embryos using high-speed video microscopy to quantify locomotor activity (hypo- or hyperactivity).[3]

  • Cardiac Analysis: Simultaneously record high-resolution videos of the heart to measure atrial rate, ventricular rate, and atrioventricular (AV) conduction.[3][30]

  • Data Analysis: Generate concentration-response curves for each endpoint and calculate EC₅₀ values (the concentration causing a 50% effect).

Table 3: Hypothetical Integrated Toxicity Data (Zebrafish Model)

EndpointParameterEC₅₀ (µM)
Neurobehavioral Locomotor Suppression15
Cardiotoxicity Atrial Rate Inhibition (Bradycardia)50
Cardiotoxicity Atrioventricular (AV) Block85

Data Synthesis and Preliminary Risk Characterization

The collective data from this proposed framework would allow for a preliminary risk characterization.

Table 4: Summary of Hypothetical Toxicological Profile

AssayEndpointResult (IC₅₀/EC₅₀/LD₅₀)Implication
MTT Assay Cytotoxicity (Neuroblastoma)150 µMLow to moderate basal cytotoxicity.
Ames Test MutagenicityNegativeNo evidence of mutagenic potential.
hERG Assay Channel Inhibition25 µMPotential for pro-arrhythmic effects.
Acute Oral Toxicity LD₅₀ (Rat)~300 mg/kgGHS Category 4 (Harmful if swallowed).
Zebrafish Assay Neurobehavioral Effects15 µMPotent central nervous system activity.
Zebrafish Assay Cardiotoxic Effects50-85 µMCardiac effects occur at higher concentrations than neurobehavioral effects.

A key aspect of this analysis is comparing the potencies for different effects. For instance, the "Functional Safety Index" can be calculated by comparing the concentration required for a severe adverse effect (like AV block) to that required for the expected pharmacological effect (like locomotor suppression).[3] In our hypothetical data, the EC₅₀ for AV block (85 µM) is over 5 times higher than for locomotor suppression (15 µM), suggesting a potential separation between the desired and adverse effects, although the hERG liability remains a concern.

Conclusion

This document outlines a proactive and systematic approach to evaluating the toxicity and safety of 1-Methyl-3-phenyl-3-propylpyrrolidine, a compound for which no direct data currently exists. By extrapolating from known structural analogs, we have identified potential sympathomimetic, neurotoxic, and cardiotoxic hazards.

The core of this guide is the detailed, multi-tiered experimental framework, from in vitro screening for cytotoxicity, genotoxicity, and hERG liability to in vivo assessment of acute toxicity and integrated systems-level effects. The successful execution of this research program is essential to replace prediction with empirical evidence. Only through such rigorous, structured investigation can a definitive safety profile be established, enabling informed decisions regarding the potential risks associated with this novel compound.

References

  • Aljabasini, O., Tagkalidou, N., Pazos, M. D., et al. (2026). Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Functional Safety Profiles. International Journal of Molecular Sciences, 27(7), 3141. [Link]

  • Helander, A., Bäckberg, M., Hultén, P., Al-Saffar, Y., & Beck, O. (2016). Toxicity evaluation of α-pyrrolidinovalerophenone (α-PVP): results from intoxication cases within the STRIDA project. Clinical Toxicology, 54(8), 743-751. [Link]

  • Jeyaseeli, L., & Kumar, S. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

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  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

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  • YesWeLab. (2025, October 14). OECD acute toxicity tests: an overview of the guidelines. [Link]

  • Aljabasini, O., Tagkalidou, N., Pazos, M. D., et al. (2026, February 26). Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural. Preprints.org. [Link]

  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Risk Assessment Report of a new psychoactive substance: 1-(1,3-benzodioxol-5-yl). [Link]

  • Vilke, G. M., et al. (2014). Acute Methylenedioxypyrovalerone Toxicity. PMC. [Link]

  • Bäckberg, M., et al. (2015). Intoxications involving MDPV in Sweden during 2010–2014: Results from the STRIDA project. Taylor & Francis Online. [Link]

  • Richter, L. H. J., et al. (2023). Toxicological Investigation of a Case Series Involving the Synthetic Cathinone α-Pyrrolidinohexiophenone (α-PHP) and Identification of Phase I and II Metabolites in Human Urine. PubMed. [Link]

  • De Luca, A., et al. (n.d.). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC. [Link]

  • OA Monitor Ireland. (n.d.). Postmortem Tissue Distribution of MDPV Following Lethal Intoxication by "Bath Salts". [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). EMCDDA–Europol Joint Report on a new psychoactive substance: MDPV (3,4-methylenedioxypyrovalerone). [Link]

  • MDPI. (n.d.). Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Functional Safety Profiles. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development for the Quantitation of 1-Methyl-3-phenyl-3-propylpyrrolidine

Executive Summary The quantitation of highly lipophilic, basic tertiary amines presents a well-documented challenge in reversed-phase liquid chromatography (RPLC). This application note details a robust, self-validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitation of highly lipophilic, basic tertiary amines presents a well-documented challenge in reversed-phase liquid chromatography (RPLC). This application note details a robust, self-validating HPLC-UV methodology for the analysis of 1-Methyl-3-phenyl-3-propylpyrrolidine . By dissecting the physicochemical properties of the analyte, we establish the causality behind our stationary and mobile phase selections, culminating in a protocol designed to eliminate peak tailing, ensure high theoretical plate counts, and guarantee run-to-run reproducibility.

Physicochemical Profiling & Causality of Method Choices

Before interacting with the instrument, a rigorous HPLC method must be grounded in the molecular reality of the target analyte. 1-Methyl-3-phenyl-3-propylpyrrolidine (C₁₄H₂₁N) consists of a pyrrolidine ring substituted with a propyl chain, a phenyl group, and an N-methyl group.

The Chromatographic Challenge: The Silanol Effect

Because the molecule is a tertiary amine, it exhibits a high pKa (~9.5), meaning it remains positively charged (protonated) at neutral or mildly acidic pH levels. In standard silica-based RPLC, these positively charged amines undergo severe secondary electrostatic interactions with negatively charged, unreacted silanol groups (SiO⁻) on the stationary phase 1[1]. This interaction is the primary cause of peak tailing, which compromises resolution, sensitivity, and quantitative accuracy .

Mitigation Strategy

To suppress this phenomenon, we must manipulate the mobile phase pH to effectively "shut off" one of the interacting charges.

  • Mobile Phase Selection: We utilize a low-pH strategy (pH ~2.8) using 0.1% Formic Acid. At this pH, the residual silanols on the silica surface (pKa ~3.5–4.5) are fully protonated and neutralized, eliminating the electrostatic attraction to the basic analyte.

  • Stationary Phase Selection: We specify a high-purity, heavily end-capped, base-deactivated C18 column. Modern base-deactivated columns are specifically engineered to minimize residual silanol activity, working synergistically with the low-pH mobile phase to yield highly symmetrical peaks 2[2].

Quantitative Data Summary

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValueChromatographic Implication
Molecular Formula C₁₄H₂₁NSuitable for LC-UV or LC-MS workflows.
Molecular Weight 203.32 g/mol Small molecule; standard pore size (100 Å) required.
Predicted pKa ~9.5 (Basic)Prone to silanol interactions; strict pH control mandatory.
Predicted LogP ~3.6 - 4.2Highly lipophilic; requires a high % organic modifier gradient.
UV Maxima ~210 nm, ~254 nmDetection set at 210 nm for maximum sensitivity (phenyl ring).

Self-Validating Experimental Protocol

A trustworthy analytical method must be a self-validating system. The protocol below embeds an automated System Suitability Test (SST) sequence. If the SST criteria are not met, the sequence must halt to prevent the generation of invalid data.

Reagents & Materials
  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid (v/v). (Note: Acetonitrile is chosen over methanol due to its lower UV cutoff, which is critical for 210 nm detection, and its superior elution strength for lipophilic compounds).

  • Column: Base-deactivated C18, 100 mm × 4.6 mm, 3 µm particle size (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega).

  • Diluent: Initial mobile phase composition (95% A / 5% B).

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phase A and B for 5 minutes at 2.0 mL/min to remove any air bubbles.

  • Column Equilibration: Install the C18 column and equilibrate at 1.0 mL/min with 95% A / 5% B until the baseline is stable and system pressure delta is < 1% (typically 15-20 column volumes).

  • Standard Preparation: Accurately weigh 10.0 mg of 1-Methyl-3-phenyl-3-propylpyrrolidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL stock). Dilute 1:10 to achieve a 100 µg/mL working standard.

  • Gradient Execution: Program the gradient according to Table 2. The gradient ensures sharp peak focusing at the head of the column and rapid elution of the lipophilic analyte.

  • SST Verification: Inject the 100 µg/mL working standard five times consecutively before analyzing unknown samples.

Table 2: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.01.0955Initial
1.01.0955Isocratic Hold (Focusing)
6.01.01090Linear Ramp
8.01.01090High Organic Wash
8.11.0955Re-equilibration
12.01.0955End of Run

System Suitability Testing (SST) Criteria

To guarantee the trustworthiness of the results, the system must automatically evaluate the 5 replicate injections of the working standard against the parameters in Table 3.

Table 3: SST Acceptance Criteria & Causality

ParameterAcceptance CriteriaCausality / Corrective Action if Failed
Retention Time %RSD ≤ 1.0% (n=5)Validates pump delivery. Action: Check proportioning valves.
Peak Area %RSD ≤ 2.0% (n=5)Validates injection precision. Action: Inspect autosampler needle.
Tailing Factor (As) ≤ 1.5Validates silanol suppression. Action: Verify mobile phase pH < 3.0.
Theoretical Plates (N) > 5,000Validates column bed integrity. Action: Replace column if voided.

Workflow Visualization

The following diagram illustrates the logical decision-making matrix utilized to develop this method, demonstrating the relationship between analyte properties and chromatographic parameters.

MethodDev A Target: 1-Methyl-3-phenyl-3-propylpyrrolidine (Tertiary Amine, pKa ~9.5) B Physicochemical Risk Assessment Electrostatic Silanol Interactions A->B C Chromatographic Challenge Severe Peak Tailing & Poor Recovery B->C D Mitigation Strategy: Mobile Phase pH C->D E Low pH Pathway (pH < 3.0) Protonate Residual Silanols D->E Preferred for UV/MS F High pH Pathway (pH > 10.5) Neutralize Basic Amine D->F Requires Hybrid Silica G Column Selection Base-Deactivated / End-Capped C18 E->G F->G H Self-Validating System Suitability (As ≤ 1.5, N > 5000, %RSD ≤ 2.0) G->H

Caption: Logical workflow for RPLC method development targeting basic lipophilic amines.

References

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations Source: ResearchGate URL:1

  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives Source: Benchchem URL:

  • Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns Source: Taylor & Francis URL:2

Sources

Application

Application Note &amp; Synthesis Protocol: 1-Methyl-3-phenyl-3-propylpyrrolidine

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This document provides a comprehensive, step-by-step protocol for the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-3-phenyl-3-propylpyrrolidine, a tertiary amine featuring a quaternary carbon at the C3 position. The synthetic strategy is built upon robust and well-documented chemical transformations, beginning with the construction of a γ-lactam (pyrrolidin-2-one) intermediate, followed by alkylation via a Grignard reaction, reduction of the lactam, and concluding with N-methylation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and data interpretation guidelines to ensure reliable and reproducible outcomes.

Overall Synthetic Strategy

The synthesis of the target molecule is a multi-step process designed for modularity and high yield. The chosen pathway allows for the introduction of diversity at each key stage, making it adaptable for the synthesis of analogs. The overall workflow is depicted below.

G cluster_0 Part 1: Lactam Formation cluster_1 Part 2: C3-Alkylation & Reduction cluster_2 Part 3: N-Methylation A Phenylacetonitrile + Ethyl Acrylate B Ethyl 2-cyano-4-phenylbutanoate (Intermediate I) A->B Michael Addition C 3-Phenylpyrrolidin-2-one (Intermediate II) B->C Reductive Cyclization D 3-Phenyl-3-propylpyrrolidin-2-one (Intermediate III) C->D 1. NaH 2. Propyl Iodide E 3-Phenyl-3-propylpyrrolidine (Intermediate IV) D->E LAH Reduction F 1-Methyl-3-phenyl-3-propylpyrrolidine (Final Product) E->F Eschweiler-Clarke Reaction

Figure 1: High-level workflow for the synthesis of the target compound.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
PhenylacetonitrileReagentPlus®, 99%Sigma-Aldrich
Ethyl acrylate99%, contains MEHQSigma-AldrichInhibitor should be removed before use.
Sodium ethoxide96%Acros OrganicsHandle under inert atmosphere.
Cobalt(II) chloride hexahydrate98%Alfa Aesar
Sodium borohydride (NaBH₄)99%, powderSigma-AldrichHandle with care, moisture-sensitive.
Sodium hydride (NaH)60% dispersion in oilSigma-AldrichHandle under inert atmosphere.
Propyl iodide99%, contains copperSigma-Aldrich
Lithium aluminum hydride (LAH)1.0 M solution in THFSigma-AldrichExtremely reactive with water.
Formaldehyde37 wt. % in H₂OFisher Scientific
Formic acid≥95%Sigma-Aldrich
Anhydrous Diethyl Ether≥99.7%Sigma-AldrichRequired for Grignard and LAH reactions.[2]
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
Standard GlasswareBorosilicateVariousAll glassware must be oven- or flame-dried.
Magnetic Stirrers, Heating Mantles, Inert Atmosphere Setup (N₂/Ar), Rotary Evaporator, TLC plates, Column Chromatography supplies.

Safety Precaution: This synthesis involves highly reactive, flammable, and toxic reagents. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Detailed Synthesis Protocol

Part 1: Synthesis of 3-Phenylpyrrolidin-2-one (Intermediate II)

This initial phase constructs the core lactam ring system. The synthesis proceeds via a Michael addition followed by a reductive cyclization.

Step 1.1: Michael Addition to form Ethyl 2-cyano-4-phenylbutanoate (I)

  • Scientist's Note: This reaction is a classic Michael addition, where a stabilized carbanion (from phenylacetonitrile) attacks an α,β-unsaturated carbonyl compound (ethyl acrylate). Sodium ethoxide is a suitable base for deprotonating phenylacetonitrile without causing significant self-condensation or hydrolysis of the ester.

  • Procedure:

    • To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (6.8 g, 0.1 mol) and 150 mL of anhydrous ethanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Add phenylacetonitrile (11.7 g, 0.1 mol) dropwise over 15 minutes. Stir the resulting solution for 30 minutes at 0 °C.

    • Add ethyl acrylate (10.0 g, 0.1 mol), previously passed through a short column of basic alumina to remove the inhibitor, dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

    • Quench the reaction by pouring it into 300 mL of ice-cold 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyanoester (I) as a pale yellow oil. This intermediate is often used in the next step without further purification.

Step 1.2: Reductive Cyclization to form 3-Phenylpyrrolidin-2-one (II)

  • Scientist's Note: This step achieves both the reduction of the nitrile to a primary amine and subsequent intramolecular cyclization to form the lactam. The CoCl₂/NaBH₄ system is an effective and milder alternative to high-pressure hydrogenation for this type of transformation.[3]

  • Procedure:

    • In a 1 L round-bottom flask, dissolve the crude cyanoester (I) (approx. 0.1 mol) in 400 mL of methanol.

    • Add cobalt(II) chloride hexahydrate (23.8 g, 0.1 mol) to the solution and stir until it dissolves, forming a pink solution.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add sodium borohydride (19.0 g, 0.5 mol) portion-wise over 1 hour. Caution: Vigorous hydrogen evolution occurs. The solution will turn black.

    • After the addition, remove the ice bath and stir the reaction at room temperature for 24 hours.

    • Quench the reaction by carefully adding 100 mL of 2 M HCl.

    • Concentrate the mixture in vacuo to remove most of the methanol.

    • Add 200 mL of water and extract with dichloromethane (4 x 100 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain a crude solid.

    • Purify the solid by recrystallization from ethyl acetate/hexanes to afford 3-phenylpyrrolidin-2-one (II) as a white crystalline solid.

Part 2: Alkylation and Reduction

This part modifies the lactam core by introducing the propyl group at the C3 position and then reducing the amide to the corresponding pyrrolidine.

Step 2.1: Alkylation to form 3-Phenyl-3-propylpyrrolidin-2-one (III)

  • Scientist's Note: The proton on the C3 carbon is now acidic due to its position alpha to both a phenyl group and a carbonyl group. Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating this position to form an enolate, which then acts as a nucleophile to displace the iodide from propyl iodide. Anhydrous THF is critical to prevent quenching the base.

  • Procedure:

    • To a flame-dried 250 mL Schlenk flask under argon, add sodium hydride (60% dispersion, 4.4 g, 0.11 mol).

    • Wash the NaH with anhydrous hexanes (3 x 15 mL) to remove the mineral oil, decanting the hexanes carefully each time.

    • Add 100 mL of anhydrous THF. Cool the suspension to 0 °C.

    • Dissolve 3-phenylpyrrolidin-2-one (II) (16.1 g, 0.1 mol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

    • Re-cool the solution to 0 °C and add propyl iodide (18.7 g, 0.11 mol) dropwise.

    • Let the reaction stir at room temperature overnight.

    • Carefully quench the reaction by the slow, dropwise addition of water (20 mL).

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography (gradient elution, 4:1 to 2:1 Hexanes:Ethyl Acetate) to yield (III) .

Step 2.2: LAH Reduction to form 3-Phenyl-3-propylpyrrolidine (IV)

  • Scientist's Note: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing amides to amines. The reaction is highly exothermic and water-reactive. A careful workup procedure (Fieser workup) is essential for safety and to obtain a filterable aluminum salt precipitate.

  • Procedure:

    • In a flame-dried 500 mL flask under argon, add 1.0 M LAH in THF (120 mL, 0.12 mol). Cool to 0 °C.

    • Dissolve the lactam (III) (20.3 g, 0.1 mol) in 80 mL of anhydrous THF and add it dropwise to the LAH solution.

    • After addition, warm the reaction to room temperature, then heat to reflux for 4 hours.

    • Cool the reaction back down to 0 °C.

    • Perform a Fieser workup: sequentially and very slowly add water (4.5 mL), followed by 15% aqueous NaOH (4.5 mL), and finally more water (13.5 mL).

    • Stir the resulting granular white precipitate vigorously for 1 hour.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF.

    • Concentrate the filtrate to yield the secondary amine (IV) , which can be used directly in the next step.

Part 3: N-Methylation of the Pyrrolidine Ring

The final step is the methylation of the secondary amine to yield the target tertiary amine.

Step 3.1: Eschweiler-Clarke N-Methylation

  • Scientist's Note: The Eschweiler-Clarke reaction is a classic method for methylating amines using formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is advantageous because it is high-yielding and avoids over-alkylation (quaternization). The mechanism involves the formation of an iminium ion, which is then reduced by hydride transfer from formic acid.

G Amine Secondary Amine (IV) Iminium Iminium Ion Intermediate Amine->Iminium + H₂C=O, -H₂O FA Formaldehyde Product Tertiary Amine (Product) Iminium->Product + HCOOH, -H⁺ Formic Formic Acid CO2 CO₂ Formic->CO2 Hydride Transfer

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.

  • Procedure:

    • To a 250 mL round-bottom flask, add the crude secondary amine (IV) (approx. 0.1 mol).

    • Add formic acid (15 mL, ~0.4 mol).

    • Add aqueous formaldehyde (37%, 10 mL, ~0.13 mol).

    • Heat the mixture to 100 °C (in a water bath) for 6 hours. Gas evolution (CO₂) will be observed.

    • Cool the reaction to room temperature and carefully make it basic (pH > 10) by adding 4 M NaOH solution. Caution: This is an exothermic neutralization.

    • Extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over K₂CO₃, and concentrate in vacuo.

    • Purify the resulting oil by distillation under reduced pressure or by column chromatography to yield pure 1-Methyl-3-phenyl-3-propylpyrrolidine .

Summary of Results

StepIntermediate/ProductMol. Weight ( g/mol )Typical YieldPhysical State
1.23-Phenylpyrrolidin-2-one (II)161.2075-85%White Solid
2.13-Phenyl-3-propylpyrrolidin-2-one (III)203.2880-90%Viscous Oil
2.23-Phenyl-3-propylpyrrolidine (IV)189.3185-95%Oil
3.11-Methyl-3-phenyl-3-propylpyrrolidine203.3488-96%Colorless/Pale Oil

Characterization data (¹H NMR, ¹³C NMR, MS) should be acquired for each intermediate and the final product to confirm identity and purity.

References

  • D. O’Hagan, "Pyrrolidine, piperidine and pyridine alkaloids," Natural Product Reports, vol. 17, pp. 435-446, 2000. Available: [Link]

  • S. Vitaku, D. T. Smith, J. T. Njardarson, "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals," Journal of Medicinal Chemistry, vol. 57, no. 24, pp. 10257–10274, 2014. Available: [Link]

  • J. Doulcet et al., "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation," ChemRxiv, 2018. Available: [Link]

  • V. Grignard, "Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures," Comptes Rendus de l'Académie des Sciences, vol. 130, pp. 1322-1325, 1900. Available: [Link]

  • X. Zhang et al., "A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide," Angewandte Chemie International Edition, vol. 52, no. 51, pp. 13676-13680, 2013. Available: [Link]

  • S. G. O'Brien et al., "General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams," Journal of the American Chemical Society, vol. 133, no. 42, pp. 16984–16987, 2011. Available: [Link]

  • M. B. Smith, J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed., Wiley, 2013.
  • S. Itsuno et al., "Synthesis of 3,3- and 4,4-Alkyl-phenyl-substituted Pyrrolidin-2-one Derivatives," ChemInform, vol. 34, no. 15, 2003. Available: [Link]

Sources

Method

Formulation Strategies and In Vivo Protocols for Preclinical Testing of 1-Methyl-3-phenyl-3-propylpyrrolidine in Rodent Models

Physicochemical Profiling & Formulation Rationale 1-Methyl-3-phenyl-3-propylpyrrolidine is a tertiary amine characterized by a highly lipophilic core consisting of phenyl and propyl substitutions adjacent to a basic pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Formulation Rationale

1-Methyl-3-phenyl-3-propylpyrrolidine is a tertiary amine characterized by a highly lipophilic core consisting of phenyl and propyl substitutions adjacent to a basic pyrrolidine ring. In preclinical drug discovery, evaluating such compounds in rodent pharmacokinetics (PK), pharmacodynamics (PD), and toxicology (TOX) studies requires overcoming significant solubility barriers.

As a basic amine (predicted pKa ~9.0–9.5), the free base form of this compound is practically insoluble in aqueous media. Introducing the unformulated free base directly into an aqueous physiological environment results in rapid nucleation and precipitation. Intravenously, this causes fatal pulmonary embolization; orally, it leads to erratic gastrointestinal absorption and high inter-subject variability. Therefore, formulation strategies must leverage either the ionization potential of the basic amine or the hydrophobic encapsulation of the lipophilic moieties.

The Causality Behind Vehicle Selection
  • Salt Formation (Aqueous Vehicles): If the compound can be synthesized as a hydrochloride (HCl) or mesylate salt, the protonated pyrrolidine nitrogen dramatically increases aqueous solubility. This allows for the use of simple, highly tolerated vehicles like 0.9% Saline or Phosphate-Buffered Saline (PBS).

  • Co-Solvent & Surfactant Systems (DMSO/Tween 80): When the free base must be used, or when high doses exceed the solubility limit of the salt, a co-solvent system is required. Dimethyl sulfoxide (DMSO) is utilized to disrupt the compound's crystal lattice. However, DMSO alone causes hyperosmolality and hemolysis in rodents . By capping DMSO at 10% and introducing 10% Tween 80 (a non-ionic surfactant), the surfactant coats the hydrophobic molecules, preventing precipitation when the formulation is finally diluted with 80% saline .

  • Cyclodextrin Inclusion (HP-β-CD): For intravenous (IV) dosing of the free base, particulate matter must be strictly avoided. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the bulky phenyl and propyl groups of the compound, while its hydrophilic exterior ensures true aqueous solubility. We restrict HP-β-CD to 20% w/v, as chronic exposure to higher concentrations is linked to reversible renal tubular vacuolation and elevated transaminases in rodents .

Formulation Decision Workflow

FormulationStrategy API 1-Methyl-3-phenyl-3-propylpyrrolidine (Lipophilic Tertiary Amine) Salt Salt Form Available? (e.g., HCl Salt) API->Salt Aqueous Aqueous Vehicle (0.9% Saline / PBS) Salt->Aqueous Yes FreeBase Free Base Form (Poor Aqueous Solubility) Salt->FreeBase No Dose Target Dose & Route FreeBase->Dose LowDose Low Dose / IV / PO (<10 mg/kg) Dose->LowDose HighDose High Dose / TOX / IP (>10 mg/kg) Dose->HighDose Cyclodextrin 20% HP-β-CD in Water (Inclusion Complex) LowDose->Cyclodextrin Encapsulation Cosolvent 10% DMSO / 10% Tween 80 / 80% Saline HighDose->Cosolvent Cosolvency

Formulation decision tree for 1-Methyl-3-phenyl-3-propylpyrrolidine based on physicochemical state.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes a terminal quality control step to verify formulation integrity prior to in vivo administration.

Protocol A: Preparation of 20% HP-β-CD Inclusion Complex

Optimized for IV and PO administration of the free base at low-to-medium doses.

  • Vehicle Preparation: Weigh 2.0 g of HP-β-CD and transfer it to a sterile 15 mL conical tube. Add 8.0 mL of sterile Milli-Q water. Vortex vigorously until the solution is completely clear.

  • API Addition: Weigh the required mass of 1-Methyl-3-phenyl-3-propylpyrrolidine (e.g., 20 mg for a 2 mg/mL solution) and add it to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 15–30 minutes. The thermal energy accelerates the encapsulation of the lipophilic phenyl/propyl moieties into the cyclodextrin cavity.

  • Volume Adjustment: Once the solution is visually clear, adjust the pH to 6.0–7.4 using 0.1 N HCl or NaOH if necessary. QS (quantum satis) to exactly 10.0 mL with sterile water.

  • Self-Validation (Quality Control): Centrifuge a 1 mL aliquot at 10,000 × g for 5 minutes. Inspect the bottom of the tube. Pass criteria: The absence of any visible pellet confirms true solubilization. Filter sterilize through a 0.22 µm PVDF membrane prior to IV dosing.

Protocol B: Preparation of 10% DMSO / 10% Tween 80 / 80% Saline

Optimized for Intraperitoneal (IP) or Oral (PO) administration for high-dose toxicology studies.

  • Lattice Disruption: Weigh the required mass of the API into a glass vial. Add 10% of the final target volume as 100% anhydrous DMSO. Vortex for 2 minutes until the solid is completely dissolved. Causality: DMSO acts as the primary solvent to break the solid-state crystal lattice.

  • Surfactant Coating: Add 10% of the final target volume as Tween 80. Vortex vigorously for 3 minutes to ensure the Tween 80 intimately mixes with the DMSO-solubilized drug.

  • Aqueous Dilution: While continuously vortexing the vial, add 80% of the final target volume as 0.9% sterile saline dropwise . Causality: Dropwise addition prevents localized supersaturation, allowing the Tween 80 micelles to encapsulate the drug before it can crash out of solution.

  • Self-Validation (Quality Control): Allow the formulation to sit at room temperature for 30 minutes (the typical duration of a dosing session). Inspect for cloudiness or Tyndall effect (light scattering). Pass criteria: The solution must remain transparent or slightly opalescent without macroscopic particulates.

Protocol C: Rodent Dosing Execution
  • Pre-Warming: Warm the validated formulation to 37°C to match rodent body temperature, reducing injection site pain and preventing temperature-induced precipitation.

  • Volume Compliance: Strictly adhere to the maximum dosing volumes outlined in the data table below to prevent vehicle-induced toxicity .

  • Administration:

    • IV (Mice): Use a 27G to 30G needle. Inject into the lateral tail vein at a rate not exceeding 1 mL/min to prevent right heart overload.

    • PO (Rats/Mice): Use a flexible PTFE or stainless-steel oral gavage bulb to bypass the trachea and deliver directly to the stomach.

Quantitative Data: Vehicle Tolerability & Dosing Limits

The following table summarizes the physiological limits and tolerability profiles for the formulated vehicles in rodent models. Exceeding these limits risks confounding PK/PD data with vehicle-induced stress or toxicity.

Vehicle SystemMax Dosing Volume (Mice)Max Dosing Volume (Rats)Recommended RoutesTolerability & Mechanistic Notes
0.9% Saline 10 mL/kg (PO), 5 mL/kg (IV)10 mL/kg (PO), 5 mL/kg (IV)IV, PO, IP, SCExcellent. Physiologically inert. Strictly requires the highly water-soluble salt form of the API.
20% HP-β-CD 10 mL/kg (PO), 5 mL/kg (IV)10 mL/kg (PO), 5 mL/kg (IV)IV, PO, IPGood. Safe for IV. Chronic high doses may cause transient transaminase elevation and loose stool .
10% DMSO / 10% Tween 80 / 80% Saline 10 mL/kg (PO), 2 mL/kg (IV)10 mL/kg (PO), 2 mL/kg (IV)PO, IPModerate. High IV volumes risk hemolysis and histamine release. Best reserved for PO/IP efficacy models .

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. URL:[Link]

  • Thackaberry, E. A., Kopytek, S., Sherratt, T., Trouba, K., & McIntyre, B. (2010). "Comprehensive investigation of hydroxypropyl methylcellulose, propylene glycol, polysorbate 80, and hydroxypropyl-beta-cyclodextrin for use in general toxicology studies." Toxicological Sciences, 117(2), 485–492. URL:[Link]

  • Everett, T., et al. (2016). "Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity." Journal of Applied Toxicology, 36(1), 140–150. URL:[Link]

  • Alqahtani, M. S., et al. (2024). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceutics, 16(2), 198. URL:[Link]

Application

NMR spectroscopy characterization of 1-Methyl-3-phenyl-3-propylpyrrolidine

Application Note: NMR Spectroscopy Characterization and Structural Elucidation of 1-Methyl-3-phenyl-3-propylpyrrolidine Introduction & Structural Significance 1-Methyl-3-phenyl-3-propylpyrrolidine (CAS: 74332-84-6, PubCh...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization and Structural Elucidation of 1-Methyl-3-phenyl-3-propylpyrrolidine

Introduction & Structural Significance

1-Methyl-3-phenyl-3-propylpyrrolidine (CAS: 74332-84-6, PubChem CID: 3057975) is a complex pyrrolidine derivative that serves as a non-phenolic analog to opioid analgesics such as profadol[1][2]. From an analytical perspective, this molecule presents a fascinating challenge for Nuclear Magnetic Resonance (NMR) spectroscopy.

The structural core features an N-methylated pyrrolidine ring with a quaternary chiral center at the C3 position, where both a phenyl ring and a propyl chain are attached. Because the C3 carbon is chiral, it induces a strong magnetic anisotropic effect across the ring[3]. Consequently, the methylene protons at the C2, C4, and C5 positions are rendered diastereotopic . Even with rapid conformational flipping, these paired protons never experience the same magnetic environment, resulting in distinct chemical shifts and complex multiplet splitting (often appearing as AB systems due to large geminal 2J couplings)[3][4].

This application note provides a self-validating, step-by-step protocol for the preparation, acquisition, and structural elucidation of 1-Methyl-3-phenyl-3-propylpyrrolidine using 1D and 2D NMR techniques.

Sample Preparation Protocol

The foundation of high-quality NMR spectroscopy lies in meticulous sample preparation. Poor preparation leads to distorted magnetic field homogeneity, broad peaks, and loss of critical coupling information[5].

Step-by-Step Methodology:

  • Weighing the Analyte: Accurately weigh 15–20 mg of 1-Methyl-3-phenyl-3-propylpyrrolidine into a clean 1-dram glass vial.

    • Causality: While 1–5 mg is sufficient for routine 1 H NMR, a higher concentration (15–20 mg) is strictly required to achieve an optimal signal-to-noise ratio for 13 C NMR and 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments within a practical timeframe[6][7].

  • Solvent Selection & Dissolution: Add exactly 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) to the vial. Vortex gently until complete dissolution is achieved.

    • Causality: CDCl 3​ is ideal for this non-polar organic compound. The TMS acts as an internal standard, locking the chemical shift reference exactly at δ 0.00 ppm[6][8].

  • Filtration: Clamp a clean Pasteur pipette fitted with a tight glass wool plug above a high-quality 5 mm NMR tube. Transfer the solution through the filter into the tube.

    • Causality: Filtration removes microscopic dust and paramagnetic impurities. Particulates distort the localized magnetic field, making it impossible to shim the magnet effectively, which destroys the resolution needed to observe fine diastereotopic splitting[5][7].

  • Volume Verification: Ensure the solvent depth in the NMR tube is exactly 4.0 to 5.0 cm (which corresponds to the 0.6 mL volume).

    • Causality: Underfilling the tube places the liquid-air interface (which has a massive magnetic susceptibility gradient) inside the active volume of the receiver coil, causing severe spectral artifacts. Overfilling dilutes the sample and wastes expensive deuterated solvent[8][9].

NMR Acquisition Parameters

To build a self-validating dataset, a combination of 1D and 2D experiments must be acquired. The spectrometer should be locked, tuned, matched, and shimmed (using gradient shimming followed by manual fine-tuning of Z1 and Z2)[6].

  • 1 H NMR (1D): Acquire using a standard 30° pulse sequence (zg30). This provides the initial proton inventory.

  • 13 C DEPT-Q / APT (1D): Acquire a proton-decoupled 13 C spectrum. Using an Attached Proton Test (APT) or DEPT-Q is highly recommended to immediately differentiate quaternary/CH 2​ carbons from CH/CH 3​ carbons[10].

  • 1 H- 1 H COSY (2D): Acquire using a gradient-selected sequence (cosygpqf). This maps 3-bond ( 3JHH​ ) scalar couplings, allowing you to trace the intact propyl chain (CH 2​ -CH 2​ -CH 3​ ) and the adjacent C4-C5 protons of the pyrrolidine ring[11][12].

  • 1 H- 13 C HSQC (2D): Acquire using a multiplicity-edited sequence (hsqcedetgpsisp2.2).

    • Causality: Multiplicity editing phases CH/CH 3​ cross-peaks positively (e.g., red) and CH 2​ cross-peaks negatively (e.g., blue). This is the definitive proof of diastereotopic protons: you will observe two distinct proton signals on the F2 axis correlating to a single negative-phase carbon signal on the F1 axis[12][13].

  • 1 H- 13 C HMBC (2D): Acquire optimized for long-range couplings of 8 Hz (hmbcgplpndqf). This maps 2-bond and 3-bond ( 2JCH​ , 3JCH​ ) connections, which is the only way to prove that the isolated phenyl ring and the propyl chain are both anchored to the C3 quaternary carbon[10][12].

Structural Elucidation Workflow

The logical progression of assigning the structure relies on cross-referencing these datasets. The workflow below illustrates the self-validating loop used to confirm the molecular architecture.

G N1 Sample Preparation (15 mg in 0.6 mL CDCl3) N2 1D NMR Acquisition (1H & 13C DEPT) N1->N2 Proceed to Magnet N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 Initiate 2D N4 Identify Spin Systems (1H-1H COSY) N2->N4 1H Data N5 Assign Direct Attachments (1H-13C HSQC) N2->N5 13C Data N3->N4 3J H-H N3->N5 1J C-H N6 Assemble Carbon Skeleton (1H-13C HMBC) N3->N6 2J/3J C-H N4->N6 Fragment assembly N5->N6 C-H pairs N7 Complete Structural Elucidation 1-Methyl-3-phenyl-3-propylpyrrolidine N6->N7 Validation

Fig 1: 2D NMR structural elucidation workflow for 1-Methyl-3-phenyl-3-propylpyrrolidine.

Quantitative Data Presentation & Assignment

The table below summarizes the expected chemical shifts and key 2D correlations for 1-Methyl-3-phenyl-3-propylpyrrolidine in CDCl 3​ . Notice how the C2, C4, and C5 positions each exhibit two distinct proton shifts due to their diastereotopic nature[3][4].

Table 1: NMR Spectral Assignments and Key Correlations

PositionMoiety 13 C Shift ( δ , ppm) 1 H Shift ( δ , ppm)Multiplicity & IntegrationKey HMBC Correlations ( 1 H 13 C)
1 N-CH 3​ ~ 42.0~ 2.30s, 3HC2, C5
2 Pyrrolidine CH 2​ ~ 66.0~ 2.65 (H 2a​ )~ 2.85 (H 2b​ )d, 1Hd, 1H (AB system)C3, C4, N-CH 3​ , Phenyl ipso
3 Quaternary C~ 48.0---
4 Pyrrolidine CH 2​ ~ 35.0~ 1.90 (H 4a​ )~ 2.15 (H 4b​ )m, 1Hm, 1HC2, C3, C5, Propyl C1'
5 Pyrrolidine CH 2​ ~ 55.0~ 2.45 (H 5a​ )~ 2.60 (H 5b​ )m, 1Hm, 1HC3, C4, N-CH 3​
1' Propyl CH 2​ ~ 41.0~ 1.65m, 2HC2, C3, C4, Propyl C2', C3'
2' Propyl CH 2​ ~ 17.0~ 1.20m, 2HC3, Propyl C1', C3'
3' Propyl CH 3​ ~ 14.5~ 0.85t, 3HPropyl C1', C2'
Ar-ipso Phenyl Cq~ 145.0---
Ar-ortho Phenyl CH~ 126.5~ 7.25m, 2HC3, Phenyl para
Ar-meta Phenyl CH~ 128.5~ 7.35m, 2HPhenyl ipso
Ar-para Phenyl CH~ 125.8~ 7.20m, 1HPhenyl ortho

Mechanistic Validation of the Assignment: The structure is definitively proven by the HMBC correlations. The protons of the N-methyl group ( δ 2.30) will show strong 3JCH​ correlations to both C2 ( δ 66.0) and C5 ( δ 55.0), confirming the nitrogen's position[10]. Furthermore, the diastereotopic protons at C2 ( δ 2.65, 2.85) will show a 3JCH​ correlation across the quaternary center to the Phenyl ipso carbon ( δ 145.0), effectively locking the aromatic ring to the C3 position[12].

References

  • [1] Profadol - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • [2] 1-methyl-3-phenyl-3-propylpyrrolidine (C14H21N). PubChemLite, Université du Luxembourg. Available at: [Link]

  • [5] NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • [8] NMR Sample Preparation. School of Chemistry, Food and Pharmacy - University of Reading. Available at:[Link]

  • [9] NMR Sample Preparation. Western University, Department of Chemistry. Available at:[Link]

  • [6] How To Prepare And Run An NMR Sample. ALWSCI Technologies. Available at:[Link]

  • [7] Preparing an NMR sample - Chemistry Teaching Labs. University of York. Available at:[Link]

  • [10] Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at:[Link]

  • [11] Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System. Journal of Chemical Information and Modeling (ACS). Available at:[Link]

  • [12] The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. Available at: [Link]

  • [3] Figure 2. (a) 1H NMR spectrum of... ResearchGate. Available at: [Link]

  • [4] A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines. MDPI. Available at: [Link]

  • [13] Unprecedented Regio- and Stereoselective Synthesis of Pyrene-Grafted Dispiro[indoline-3,2′-pyrrolidine-3]. PMC - NIH. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry The pyrrolidine ring is a five-membered nitrogen-containing heterocycle th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in modern medicinal chemistry.[1] Its prevalence as a "privileged scaffold" is evident in numerous FDA-approved drugs and biologically active natural products.[1] The non-planar, three-dimensional structure of the pyrrolidine ring allows for precise spatial orientation of substituents, which is crucial for selective and high-affinity interactions with biological targets.[2] This structural feature, combined with the ability to introduce stereocenters, makes the pyrrolidine motif highly valuable in the design of novel therapeutics.[2]

This document provides an overview of key synthetic strategies for accessing substituted pyrrolidines, offering insights into the underlying principles and comparative advantages of different methodologies. The aim is to equip researchers with the foundational knowledge to devise robust synthetic routes for novel pyrrolidine-containing compounds.

Key Synthetic Strategies for Pyrrolidine Ring Construction

The synthesis of substituted pyrrolidines can be approached through various methods, each with its own merits depending on the desired substitution pattern, stereochemical outcome, and scalability.

[3+2] Cycloaddition Reactions

One of the most powerful and versatile methods for the stereocontrolled synthesis of polysubstituted pyrrolidines is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[1] This atom-economical approach allows for the rapid construction of the five-membered ring with the simultaneous formation of multiple stereocenters.[1] Azomethine ylides, which are 1,3-dipoles, are typically generated in situ from precursors such as α-amino acids or imines. These reactive intermediates then undergo a cycloaddition with a dipolarophile, usually an electron-deficient alkene, to yield the pyrrolidine ring.[1]

Figure 2: Transition metal-catalyzed C-H amination.

Synthesis from the Chiral Pool

The use of readily available and enantiomerically pure starting materials, known as the "chiral pool," is a valuable strategy for the synthesis of chiral, non-racemic pyrrolidine derivatives. [1][3]Amino acids such as proline and 4-hydroxyproline are excellent precursors, allowing for the transfer of stereochemical information from the starting material to the final product. [1][3]This approach is particularly advantageous in drug development where specific stereoisomers are often required for desired biological activity. [3]

Reductive Amination of 1,4-Dicarbonyl Compounds

A classic and effective method for the synthesis of N-substituted pyrrolidines is the reductive amination of 1,4-dicarbonyl compounds with primary amines. [1]This one-pot reaction typically proceeds via the Paal-Knorr synthesis to form a pyrrole intermediate, which is then reduced to the corresponding pyrrolidine.

Comparative Overview of Synthetic Routes

Synthetic RouteKey FeaturesTypical Yields (%)Stereoselectivity
[3+2] Cycloaddition High convergence and stereocontrol. 60 - 95+ Often high diastereoselectivity and enantioselectivity.
Transition Metal-Catalyzed C-H Amination High atom economy through direct C-H functionalization. 75 - 99 Variable
Synthesis from Chiral Pool (e.g., Proline) Access to enantiospecific products from readily available starting materials. Variable High (dependent on starting material).
Reductive Amination of 1,4-Dicarbonyls Straightforward and reliable method for N-substituted pyrrolidines. 65 - 95 Not applicable for ring formation stereocenters.

Illustrative General Protocol: Reductive Amination of a 1,4-Dicarbonyl Compound

This protocol provides a general methodology for the synthesis of an N-substituted pyrrolidine and should be adapted based on the specific substrates and desired product.

Step 1: Paal-Knorr Pyrrole Synthesis

  • To a solution of a 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a primary amine (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude pyrrole intermediate by column chromatography or recrystallization.

Step 2: Reduction to Pyrrolidine

  • Dissolve the purified pyrrole (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Add a hydrogenation catalyst (e.g., 10% Palladium on carbon, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr shaker) at room temperature.

  • Monitor the reaction until completion (TLC or GC-MS).

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the N-substituted pyrrolidine.

Step 3: Salt Formation (e.g., Hydrochloride)

  • Dissolve the purified pyrrolidine base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. [4][5]* Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. [4][5]* Infrared (IR) Spectroscopy: To identify characteristic functional groups. [5]* High-Performance Liquid Chromatography (HPLC): To assess purity and, with a chiral stationary phase, determine enantiomeric excess.

Conclusion

The synthesis of substituted pyrrolidines is a rich area of research with numerous established and emerging methodologies. The choice of synthetic route is contingent upon the specific target molecule, desired stereochemistry, and available resources. A thorough understanding of the underlying chemical principles of these methods is paramount for the successful design and execution of synthetic pathways toward novel pyrrolidine-containing compounds for drug discovery and development.

References

  • A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery - Benchchem. (n.d.).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17).
  • A Comparative Guide to the Synthesis of Substituted Pyrrolidines - Benchchem. (n.d.).
  • Pyrrolidine - Wikipedia. (n.d.).
  • US2952688A - Synthesis of pyrrolidine - Google P
  • Synthesis of substituted pyrrolidines - Diva-Portal.org. (2017, May 15).
  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1. (2018, December 19).
  • A novel class of 3-(phenoxy-phenyl-methyl)
  • 1-methyl-3-phenyl-3-propylpyrrolidine (C14H21N) - PubChemLite. (n.d.).
  • Synthetic Analgesics. Synthesis and Pharmacology of the Diastereoisomers of N-[3-Methyl- 1. (n.d.).
  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - ResearchG
  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine deriv
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 23).
  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google P
  • The pharmacology of 1-cyclohexyl-1-phenyl-3-pyrrolidino-1-propanol methsulfate, compound 14045, a new parasympathetic depressant. (1954) | Henry M.
  • Pyrrolidine,1-methyl-3-phenyl-3-propyl- | 74332-84-6 | C14H21N | Appchem. (n.d.).
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. | Semantic Scholar. (2014, July 1).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (n.d.).
  • Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed. (2023, January 15).
  • High-performance liquid chromatographic determination of enantiomeric purity of 1-methyl-3-pyrrolidinol via derivatization with ( R,R)-O,O-dibenzoyltartaric acid anhydride - R Discovery. (1987, January 1).
  • And 1-n-ALKYL-3-PHENYL-5-PYRAZOLONES and formyl deriv
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (2022, October 26). 26).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve 1-Methyl-3-phenyl-3-propylpyrrolidine synthesis yield and purity

Technical Support Center: 1-Methyl-3-phenyl-3-propylpyrrolidine Synthesis This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Methyl-3-phenyl-3-propylpyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Methyl-3-phenyl-3-propylpyrrolidine Synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Methyl-3-phenyl-3-propylpyrrolidine. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common synthetic challenges, thereby improving the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route for 1-Methyl-3-phenyl-3-propylpyrrolidine?

A common and robust strategy involves a two-step sequence starting from N-methyl-3-phenylsuccinimide. This approach is advantageous as it builds the core scaffold and introduces the substituents in a logical, controllable manner.

  • Grignard Addition: A Grignard reagent, propylmagnesium bromide, is added to one of the carbonyl groups of N-methyl-3-phenylsuccinimide. This classic carbon-carbon bond-forming reaction creates the C3-propyl bond and results in a tertiary alcohol intermediate (a hydroxylactam).[1][2]

  • Dual Reduction: The resulting hydroxylactam intermediate is then treated with a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). This single step accomplishes the reduction of both the remaining amide carbonyl and the tertiary hydroxyl group to furnish the final 1-Methyl-3-phenyl-3-propylpyrrolidine product.[3]

This route is depicted in the workflow below. Alternative strategies, such as the reductive amination of a 2-phenyl-2-propyl-1,4-dicarbonyl compound with methylamine, are also viable but can be complicated by the synthesis of the required dicarbonyl precursor.[4][5][6]

G cluster_start Precursor Synthesis cluster_main Core Synthesis A Phenylsuccinic Acid B N-Methyl-3-phenylsuccinimide A->B  + Methylamine,  Heat C Step 1: Grignard Addition (Propylmagnesium Bromide, Anhydrous Ether) B->C D 5-Hydroxy-1-methyl-5-propyl- 3-phenylpyrrolidin-2-one C->D E Step 2: Dual Reduction (LiAlH₄, Anhydrous THF) D->E F 1-Methyl-3-phenyl-3-propylpyrrolidine (Final Product) E->F

Caption: Overall synthetic workflow for 1-Methyl-3-phenyl-3-propylpyrrolidine.

Q2: What are the critical safety precautions for this synthesis?

This synthesis involves hazardous reagents that demand strict adherence to safety protocols.

  • Grignard Reagents (RMgX): Propylmagnesium bromide is highly reactive, pyrophoric (ignites spontaneously in air), and reacts violently with water and protic solvents.[7] All glassware must be rigorously dried (oven or flame-dried), and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is also highly flammable and reacts explosively with water. It should only be handled by trained personnel in an inert atmosphere. The workup procedure requires a slow, careful quenching of the excess reagent, typically at low temperatures (e.g., 0 °C), often using a Fieser workup (sequential addition of water, then NaOH solution).

  • Solvents: Anhydrous ethers like diethyl ether and tetrahydrofuran (THF) are commonly used. These are highly flammable and can form explosive peroxides over time. Always use fresh, inhibitor-free anhydrous solvents from a reliable source.

All operations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[9]

Q3: How can I effectively monitor the progress of each reaction step?

Systematic monitoring is crucial for determining reaction completion and identifying potential issues.

  • Thin-Layer Chromatography (TLC): TLC is the most common method for real-time monitoring. A suitable solvent system (e.g., Ethyl Acetate/Hexanes) should be developed to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool. It can confirm the disappearance of starting material and the appearance of the product peak with its corresponding mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a small aliquot from the reaction mixture can provide definitive structural information to confirm the formation of the desired intermediate or product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield in the Grignard Addition (Step 1)

Symptom: After workup, analysis (TLC, GC-MS) shows primarily unreacted N-methyl-3-phenylsuccinimide.

This is one of the most common failure points, almost always related to the integrity of the Grignard reagent or the reaction conditions.

G Start Low Yield in Grignard Step Q1 Was the Grignard reagent purchased or prepared in-house? Start->Q1 Purchased Purchased Q1->Purchased Yes InHouse Prepared In-House Q1->InHouse No Sol1 Solution: - Use a new, sealed bottle. - Titrate reagent before use (e.g., with I₂ or salicylaldehyde phenylhydrazone). Purchased->Sol1 Q2 Were anhydrous conditions strictly maintained? InHouse->Q2 Sol2 Solution: - Oven or flame-dry all glassware. - Use fresh anhydrous ether. - Maintain a positive pressure of inert gas (N₂ or Ar). Q2->Sol2 No Q3 Was the magnesium activated? Q2->Q3 Yes Sol3 Solution: - Add a small crystal of iodine (I₂). - Gently crush Mg turnings with a glass rod to expose fresh surface. Q3->Sol3 No

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1-Methyl-3-phenyl-3-propylpyrrolidine in Aqueous Media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-Methyl-3-phenyl-3-propylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Methyl-3-phenyl-3-propylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide a clear, scientifically-grounded framework for understanding and overcoming these issues, moving your research forward efficiently.

Understanding the Core Challenge: The Physicochemical Profile

1-Methyl-3-phenyl-3-propylpyrrolidine is a tertiary amine with a significant hydrophobic scaffold. Its behavior in aqueous media is dictated by its structure. Understanding these properties is the first step in troubleshooting.

The molecule's structure features a non-polar phenyl ring and a propyl group, which contribute to its high lipophilicity and, consequently, low intrinsic water solubility.[1] However, the presence of a tertiary amine group provides a crucial handle for solubility manipulation. This nitrogen atom has a lone pair of electrons that can accept a proton, making the compound a weak base.[1]

PropertyValue / DescriptionImplication for Aqueous Solubility
Molecular Formula C₁₄H₂₁N[2]A significant carbon-to-heteroatom ratio suggests a predominantly non-polar character.
Structure Tertiary AmineThe nitrogen atom is a proton acceptor (a base). It lacks a hydrogen atom to donate for hydrogen bonding, which can limit solubility compared to primary or secondary amines.[3][4]
Predicted XlogP 3.6[2]This value indicates the compound is significantly more soluble in lipids than in water (lipophilic), predicting poor aqueous solubility.
Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when working with 1-Methyl-3-phenyl-3-propylpyrrolidine.

Q1: Why is my 1-Methyl-3-phenyl-3-propylpyrrolidine not dissolving in neutral water or standard phosphate-buffered saline (PBS, pH 7.4)?

A: The compound is poorly soluble at neutral or alkaline pH because the tertiary amine group is in its un-ionized, or "free base," form. This form is not charged and, coupled with the molecule's large hydrophobic structure, cannot interact favorably with polar water molecules, leading to insolubility.

Q2: How does pH dramatically affect the solubility of this compound?

A: As a weak base, 1-Methyl-3-phenyl-3-propylpyrrolidine exists in an equilibrium between its un-ionized (insoluble) form and its protonated, cationic (soluble) salt form. Lowering the pH (i.e., making the solution more acidic) drives this equilibrium towards the protonated form. This positively charged ion can then readily form strong ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[3] This is the most fundamental principle for solubilizing basic compounds.[5]

Q3: What is the most direct method to try and solubilize this compound?

A: The primary and most straightforward approach is pH adjustment . Attempt to dissolve the compound in an acidic solution. A simple starting point is to use dilute hydrochloric acid (e.g., 0.1 M HCl) or to prepare a buffer with a pH well below the compound's pKa (a typical pKa for a tertiary amine is in the range of 9-10).

Q4: My experimental system is sensitive to pH and must be kept near neutral (pH 7.0-7.4). What are my options?

A: This is a common and critical constraint. If acidic conditions are not viable for your assay, you must turn to formulation strategies that enhance apparent solubility at neutral pH. The two most effective approaches are:

  • Co-solvents: Using a water-miscible organic solvent to create a solvent system with a lower overall polarity.[6][7]

  • Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin host to form a water-soluble inclusion complex.[8][9]

Q5: What are co-solvents, and which ones are commonly used?

A: Co-solvents are organic solvents that are fully miscible with water and can increase the solubility of poorly soluble compounds.[6] They work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic solute. Commonly used co-solvents in research settings include:

  • Ethanol (EtOH)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • N-methyl-2-pyrrolidone (NMP)[10][11]

  • Dimethyl Sulfoxide (DMSO)

It is critical to first prepare a concentrated stock solution of your compound in 100% co-solvent and then dilute this stock into your aqueous media. Always verify the tolerance of your experimental system (e.g., cells, enzymes) to the final concentration of the co-solvent.

Q6: How do cyclodextrins work to improve solubility?

A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic inner cavity and a hydrophilic outer surface.[8][] The hydrophobic 1-Methyl-3-phenyl-3-propylpyrrolidine molecule can partition into the non-polar interior of the cyclodextrin, forming a "host-guest" inclusion complex.[9][13] The exterior of this complex is hydrophilic, allowing the entire assembly to dissolve readily in water, thereby increasing the compound's apparent solubility.[8][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and low toxicity.

Q7: I successfully dissolved my compound in a co-solvent, but it precipitates when I dilute it into my buffer. What's happening and how can I fix it?

A: This phenomenon, known as "crashing out," occurs when the concentration of the co-solvent is diluted below the level required to keep the compound dissolved in the final aqueous medium. To resolve this:

  • Decrease the Final Compound Concentration: You may be exceeding the solubility limit in the final buffer/co-solvent mixture.

  • Increase the Final Co-solvent Concentration: If your experimental system can tolerate it, use a higher percentage of co-solvent in your final working solution.

  • Change Your Solubilization Strategy: If co-solvents are not working, the compound may be a better candidate for cyclodextrin complexation, which can sometimes provide better stability upon dilution.

Troubleshooting Workflows and Protocols
Workflow 1: Systematic Solubility Enhancement via pH Adjustment

This is the foundational experiment to characterize the compound's solubility and should always be the first step.

start Start: Compound is insoluble in neutral buffer prep_stock Prepare a concentrated stock in an organic solvent (e.g., 100% DMSO or EtOH) start->prep_stock ph_profile Perform a pH-Solubility Profile (See Protocol 1) prep_stock->ph_profile evaluate Is solubility sufficient at a pH compatible with your experiment? ph_profile->evaluate success Success! Proceed with experiment using the optimized acidic buffer. evaluate->success  Yes failure Problem Unsolved. Proceed to advanced formulation strategies. evaluate->failure No  

Caption: Decision workflow for pH-based solubility testing.

Protocol 1: Aqueous pH-Solubility Profile

  • Objective: To determine the approximate pH at which the compound becomes soluble in an aqueous medium.

  • Materials: 1-Methyl-3-phenyl-3-propylpyrrolidine, 1M HCl, 1M NaOH, a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10), vortex mixer, pH meter.

  • Procedure:

    • Prepare a set of vials with your desired aqueous buffers across a wide pH range (e.g., pH 3, 4, 5, 6, 7, 8).

    • Add a small, pre-weighed amount of the solid compound to each vial to create a slurry (ensure excess solid is present). Alternatively, add a small aliquot from a concentrated organic stock and evaporate the solvent.

    • Cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium.

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Observation: Plot the measured solubility against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases.

Workflow 2: Employing Co-solvents for Neutral pH Applications

Use this workflow when your experiment requires a near-neutral pH.

start Start: Acidic pH is not an option. select_cosolvents Select a panel of biocompatible co-solvents (e.g., DMSO, EtOH, PG, PEG 400, NMP) start->select_cosolvents screen_cosolvents Perform Co-solvent Screen (See Protocol 2) select_cosolvents->screen_cosolvents evaluate Is the compound soluble at a co-solvent level tolerated by the assay? screen_cosolvents->evaluate success Success! Prepare stock in the selected co-solvent and validate in-assay. evaluate->success  Yes failure Problem Unsolved. Consider Cyclodextrin formulation. evaluate->failure No  

Caption: Workflow for selecting an appropriate co-solvent system.

Protocol 2: Co-solvent Screening for Solubility Enhancement

  • Objective: To identify the most effective co-solvent and the minimum concentration required to dissolve the target concentration of the compound.

  • Materials: 1-Methyl-3-phenyl-3-propylpyrrolidine, selected co-solvents (DMSO, EtOH, PG, etc.), target aqueous buffer (e.g., PBS pH 7.4).

  • Procedure:

    • Prepare a high-concentration stock solution of the compound in 100% of each co-solvent being tested (e.g., 50 mg/mL).

    • In a series of clear vials, prepare different dilutions of the co-solvent in your target buffer (e.g., 50%, 20%, 10%, 5%, 1% v/v).

    • To each vial, add an aliquot of the corresponding stock solution to achieve your final desired compound concentration.

    • Vortex thoroughly and visually inspect for precipitation immediately and after a set time (e.g., 1 hour).

    • Record Results: Note the lowest percentage of each co-solvent that maintains a clear solution. This self-validating system directly identifies the best solubilizer.

Co-Solvent1% (v/v)5% (v/v)10% (v/v)20% (v/v)50% (v/v)
DMSO PrecipitateHazyClearClearClear
Ethanol PrecipitatePrecipitateHazyClearClear
PEG 400 PrecipitatePrecipitateHazyHazyClear
NMP HazyClearClearClearClear

Table for illustrative purposes only.

Workflow 3: Utilizing Cyclodextrins

This is an advanced strategy when co-solvents are not suitable or effective.

start Start: Co-solvents are ineffective or incompatible. select_cd Select a Cyclodextrin (HP-β-CD is a good starting point) start->select_cd prepare_complex Prepare Drug-CD Complex (See Protocol 3) select_cd->prepare_complex evaluate Does the complex dissolve in aqueous media to form a clear solution? prepare_complex->evaluate success Success! Use the prepared aqueous stock for experiments. evaluate->success  Yes failure Problem Unsolved. Consider alternative strategies (e.g., nanosuspensions, lipid formulations). evaluate->failure No  

Caption: Decision workflow for using cyclodextrins.

Protocol 3: Preparation of a Drug-Cyclodextrin Complex (Kneading Method)

  • Objective: To form an inclusion complex to enhance aqueous solubility.[13]

  • Materials: 1-Methyl-3-phenyl-3-propylpyrrolidine, Hydroxypropyl-β-cyclodextrin (HP-β-CD), water, ethanol or methanol, mortar and pestle.

  • Procedure:

    • Determine the molar ratio for complexation (start with a 1:1 or 1:2 ratio of drug to HP-β-CD).

    • Place the HP-β-CD in a mortar. Add a small amount of water to form a paste.

    • Dissolve the drug in a minimal amount of a volatile organic solvent like ethanol.

    • Slowly add the drug solution to the HP-β-CD paste and knead thoroughly with the pestle for 30-60 minutes.

    • Dry the resulting mixture (e.g., in a vacuum oven at 40-50°C) to remove the water and organic solvent, yielding a solid powder.

    • Test the solubility of this powder directly in your aqueous buffer. The complex should dissolve more readily than the free drug.

Summary of Solubilization Strategies
StrategyMechanismProsConsBest For...
pH Adjustment Converts the basic amine to its highly soluble cationic salt form.[3]Simple, inexpensive, highly effective for basic compounds.Only applicable if the experiment can tolerate acidic conditions.Initial solubility screening; assays that are robust to low pH.
Co-solvents Reduces the polarity of the aqueous solvent system.[6]Easy to screen multiple agents; effective for many compounds.Potential for compound to "crash out" upon dilution; co-solvent may interfere with the assay (cellular toxicity, enzyme inhibition).Preparing concentrated stocks for dilution into assays that can tolerate low percentages of organic solvents.
Cyclodextrins Encapsulates the hydrophobic drug in a soluble host molecule.[8][9]Often low toxicity; can form stable solutions at neutral pH; may improve drug stability.More complex preparation; may not work for all molecules; can be more expensive.Neutral pH applications, in vivo studies, or when co-solvents cause assay interference.
References
  • Aggarwal, G., & Singh, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • Steiner, D., Finke, J. H., & Kwade, A. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 898. [Link]

  • Popa, G., Mititelu-Tartau, L., Stoleru, V., & Mihai, C. T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Biomedicines, 13(3), 589. [Link]

  • Gould, S., & Scott, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Steiner, D., Finke, J. H., & Kwade, A. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. OUCI. [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(9), 1185-1195. [Link]

  • Bibi, S., & Kaur, R. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 5(2), 24-31. [Link]

  • Popa, G., Mititelu-Tartau, L., Stoleru, V., & Mihai, C. T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Wen, H., & Li, P. (2015). Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Classic Chemistry Experiments. (n.d.). Solubility and pH of amines. Royal Society of Chemistry. [Link]

  • Principles of Drug Action 1. (2005). Amines. Purdue University. [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines? Quora. [Link]

  • PubChemLite. (n.d.). 1-methyl-3-phenyl-3-propylpyrrolidine (C14H21N). PubChem. [Link]

  • Bhatt, V., & Speaker, T. J. (2009). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. [Link]

  • Uch, A. S., Hesse, U., & Dressman, J. B. (1999). Use of 1-methyl-pyrrolidone as a solubilizing agent for determining the uptake of poorly soluble drugs. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization for 1-Methyl-3-phenyl-3-propylpyrrolidine

Welcome to the Technical Support Center. This hub is designed for researchers and analytical scientists developing robust, reproducible chromatographic methods for 1-Methyl-3-phenyl-3-propylpyrrolidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers and analytical scientists developing robust, reproducible chromatographic methods for 1-Methyl-3-phenyl-3-propylpyrrolidine .

Because this molecule features a basic tertiary amine in its pyrrolidine ring and a chiral center at the C3 position, it presents two distinct analytical challenges: severe peak tailing in reversed-phase liquid chromatography (RP-HPLC) and the need for high-resolution enantiomeric separation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each optimization step.

Part 1: Quick Diagnostic Troubleshooting (FAQs)

Q1: Why am I experiencing severe peak tailing and retention time drift when analyzing 1-Methyl-3-phenyl-3-propylpyrrolidine on a standard C18 column? A: This is a classic symptom of secondary ion-exchange interactions. The nitrogen atom in the pyrrolidine ring is a tertiary amine with a pKa of approximately 8.5–9.5. Under neutral or slightly acidic mobile phase conditions, this amine is fully protonated. Standard silica-based C18 columns contain residual, unbonded silanol groups (Si-OH) that dissociate into negatively charged silanoxanes (Si-O⁻) at pH > 4.0. The positively charged pyrrolidine nitrogen binds strongly to these negatively charged sites, causing the analyte to drag through the column, resulting in an asymmetrical "tailing" peak[1].

Q2: How can I chemically mask these silanol interactions to improve peak symmetry? A: You must disrupt the electrostatic interaction. The most effective method is adding a competitive amine modifier, such as Triethylamine (TEA) , to the mobile phase. TEA is a small, highly basic tertiary amine that aggressively competes for and binds to the residual silanol groups on the silica surface. By occupying these active sites, TEA prevents the bulkier 1-Methyl-3-phenyl-3-propylpyrrolidine from interacting with them. Studies show that a concentration of 0.3% TEA effectively minimizes peak tailing for tertiary amines without compromising system pressure[2].

Q3: Should I adjust the mobile phase pH to fix the tailing instead of using additives? A: Yes, pH optimization is a powerful alternative, but it requires specific column technologies:

  • Low pH Strategy (pH 2.5 - 3.5): By lowering the pH below the pKa of the silanol groups (pKa ~4.5), you force the silanols into their neutral, protonated state (Si-OH). This eliminates the ion-exchange mechanism. This is often achieved using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid[2].

  • High pH Strategy (pH > 10.0): By raising the pH above the pKa of the pyrrolidine amine, you deprotonate the analyte, rendering it neutral. It will then elute purely via hydrophobic interactions with excellent peak shape. Caution: You must use a high-pH tolerant hybrid silica column (e.g., ethylene-bridged hybrid) to prevent the dissolution of the silica bed.

Q4: How do I resolve the enantiomers of this compound? A: The C3 position (bearing both the phenyl and propyl groups) is a stereocenter. Direct chiral separation using Polysaccharide-based Chiral Stationary Phases (CSPs), such as Chiralcel OD-H or Chiralpak AD-H, is the industry standard[3]. Normal-phase elution (Hexane/Isopropanol) is highly recommended, provided you add a basic modifier like Diethylamine (DEA) to prevent the pyrrolidine nitrogen from tailing on the chiral selector[3].

Part 2: Visual Workflows for Method Optimization

MobilePhaseOpt Start 1-Methyl-3-phenyl-3-propylpyrrolidine (Tertiary Amine) pH_Choice Select Mobile Phase pH Start->pH_Choice Low_pH Low pH (2.5 - 3.5) Protonates amine & silanols pH_Choice->Low_pH High_pH High pH (> 10.0) Deprotonates amine pH_Choice->High_pH Low_pH_Add Add 0.3% TEA (Competitive Silanol Masking) Low_pH->Low_pH_Add High_pH_Col Use Hybrid Silica Column (High pH Resistant) High_pH->High_pH_Col Success Symmetrical Peak Shape (Tailing Factor < 1.2) Low_pH_Add->Success High_pH_Col->Success

Workflow for resolving peak tailing of tertiary amines in RP-HPLC.

ChiralWorkflow A Racemic Mixture (C3 Stereocenter) B Direct Chiral Separation (Polysaccharide CSP) A->B D Normal Phase Hexane/IPA + 0.1% DEA B->D E Reversed Phase MeCN/H2O + 0.1% TFA B->E F Enantiomeric Excess (ee%) Calculation D->F E->F

Direct chiral separation strategies for pyrrolidine enantiomers.

Part 3: Quantitative Data Summaries

Table 1: Effect of Mobile Phase Additives on Pyrrolidine Peak Shape (RP-HPLC)

Data models the expected interaction between tertiary amines and standard silica C18 columns based on established chromatographic principles.

AdditiveConcentrationMechanism of ActionExpected Peak Asymmetry (As)
None (Water/MeCN)N/AUnshielded ion-exchange with active silanols> 2.0 (Severe Tailing)
Trifluoroacetic Acid (TFA) 0.1% v/vLowers pH to protonate silanols; acts as ion-pair1.2 - 1.5 (Moderate)
Triethylamine (TEA) 0.3% v/vCompetitively binds to and masks active silanols0.9 - 1.1 (Excellent)
Table 2: Direct Chiral Separation Conditions for Pyrrolidine Derivatives

Optimized parameters for resolving the C3 enantiomers.

ParameterNormal Phase Mode (Recommended)Reversed Phase Mode
Column Chemistry Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Water / Acetonitrile (70:30 v/v)
Basic Modifier 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Acidic Modifier None0.1% TFA
Typical Resolution (Rs) > 1.5 (Baseline separation)1.2 - 1.5

Part 4: Self-Validating Experimental Protocols

Protocol A: Achiral Purity Analysis & Quantitation (RP-HPLC)

Objective: Achieve a highly symmetrical peak for 1-Methyl-3-phenyl-3-propylpyrrolidine to ensure accurate integration and impurity profiling.

Step 1: Column Selection Select an end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) to minimize baseline silanol activity[1].

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Prepare an aqueous solution of 0.3% Triethylamine (TEA). Adjust the pH precisely to 3.5 using dilute phosphoric acid. Causality: This dual-action buffer protonates the silanols via the low pH while actively masking remaining active sites with TEA[2].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 3: Chromatographic Conditions

  • Elution Mode: Isocratic at 75% A / 25% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm (optimal for the phenyl ring chromophore).

Step 4: System Suitability Testing (SST) - Self-Validation Step Before analyzing unknown samples, inject a 50 µg/mL standard solution of the analyte five times. The system is only validated for use if it meets the following criteria:

  • Tailing Factor (Tf): Must be ≤ 1.5. If Tf > 1.5, verify the pH of Mobile Phase A and ensure TEA was added correctly.

  • Theoretical Plates (N): Must be > 5,000.

  • Precision: %RSD of the peak area across the 5 injections must be ≤ 2.0%.

Protocol B: Enantiomeric Resolution (Normal-Phase Chiral HPLC)

Objective: Separate the (R)- and (S)- enantiomers of 1-Methyl-3-phenyl-3-propylpyrrolidine.

Step 1: Column Selection Install a polysaccharide-based chiral stationary phase, such as Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[3].

Step 2: Mobile Phase Preparation Mix n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Add 0.1% Diethylamine (DEA) to the final mixture. Causality: Without DEA, the basic pyrrolidine nitrogen will interact destructively with the chiral stationary phase, causing massive peak broadening that destroys enantiomeric resolution[3].

Step 3: Chromatographic Conditions

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20 °C (Lower temperatures often enhance chiral recognition).

  • Detection: UV at 220 nm.

Step 4: Data Analysis & Validation Calculate the resolution ( Rs​ ) between the two enantiomeric peaks.

  • Validation Criterion: Rs​ must be ≥ 1.5 for baseline separation. If Rs​ < 1.5, decrease the Isopropanol concentration to 5% to increase retention time and enhance chiral interactions.

References

  • Welch Materials. "Acidic or Basic? Read Analyte Structure First When Developing Methods". Available at:[Link]

  • National Institutes of Health (PMC). "The first validated HPLC method with UV detection for concurrent assay of lidocaine and fluorescein in their co-formulated ophthalmic solution". Available at: [Link]

Sources

Optimization

Overcoming poor bioavailability in 1-Methyl-3-phenyl-3-propylpyrrolidine formulations

Welcome to the Formulation Technical Support Portal. As a Senior Application Scientist, I frequently guide research teams through the biopharmaceutical hurdles associated with highly lipophilic, basic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Portal. As a Senior Application Scientist, I frequently guide research teams through the biopharmaceutical hurdles associated with highly lipophilic, basic amines.

1-Methyl-3-phenyl-3-propylpyrrolidine (1-MPPPy) presents a classic formulation paradox. With a predicted XLogP of ~3.6 and a basic pyrrolidine ring, it possesses excellent intrinsic membrane permeability. However, researchers consistently report poor in vivo efficacy due to abysmal oral bioavailability. This guide deconstructs the causality behind these failures and provides self-validating protocols to engineer successful delivery systems.

Module 1: Troubleshooting & FAQs

Q1: My in vitro Caco-2 assays show excellent permeability, but in vivo oral bioavailability in murine models is <10%. What is causing this discrepancy?

The Causality: You are observing the "lipophilic amine trap." While the high lipophilicity (LogP > 3) allows the drug to rapidly cross the intestinal epithelium, the basic tertiary amine makes it a prime target for 1[1]. Once absorbed into the portal vein, CYP450 enzymes in the liver rapidly catalyze N-demethylation and pyrrolidine ring oxidation before the drug can reach systemic circulation.

Q2: During dissolution testing, the drug dissolves well in Simulated Gastric Fluid (SGF) but crashes out completely in Simulated Intestinal Fluid (SIF). How do I fix this?

The Causality: 1-MPPPy is a weak base. In the acidic environment of the stomach (pH ~1.2), the pyrrolidine nitrogen is protonated, rendering the molecule highly water-soluble. As it transitions to the neutral pH of the intestine (pH 6.8), it rapidly deprotonates back to its free-base form. Because the free base is highly lipophilic, it exceeds its aqueous solubility limit and precipitates. According to the2, this classifies the unformulated drug as a Class II/IV candidate requiring solubilization technologies[2]. The Fix: You must use a3 to maintain the drug in a solubilized micellar state regardless of ambient pH[3].

Q3: How can I bypass the hepatic first-pass metabolism without injecting the drug intravenously?

The Causality: By leveraging the lymphatic system. If you formulate 1-MPPPy with Long-Chain Triglycerides (LCTs) in a Self-Emulsifying Drug Delivery System (SEDDS) or as 4, the lipids stimulate the enterocytes to assemble chylomicrons[4]. The highly lipophilic 1-MPPPy partitions into these chylomicrons, which are then secreted into the lymphatic vessels. The lymphatic system drains directly into the systemic circulation via the thoracic duct, completely bypassing the portal vein and the liver.

Module 2: Mechanistic Pathways

To visualize why traditional formulations fail and lipid systems succeed, refer to the pathway diagram below.

G Stomach Stomach (pH 1.2) Drug Ionized & Dissolved Intestine Intestine (pH 6.8) De-ionization occurs Stomach->Intestine Gastric Emptying Precipitation Aqueous Precipitation (Poor Absorption) Intestine->Precipitation Unformulated Free Base Micelles Micellar Solubilization (SEDDS / SLN) Intestine->Micelles Lipid Formulation PortalVein Portal Vein (Standard Absorption) Precipitation->PortalVein Fraction Dissolved Liver Liver (Extensive First-Pass Metabolism) PortalVein->Liver SystemicLow Systemic Circulation (Low Bioavailability: <10%) Liver->SystemicLow CYP450 N-demethylation Lymphatic Lymphatic System (Chylomicron Transport) Micelles->Lymphatic Enterocyte Uptake SystemicHigh Systemic Circulation (High Bioavailability: >75%) Lymphatic->SystemicHigh Bypasses Liver

Fig 1: Absorption pathways of 1-MPPPy highlighting lymphatic bypass of first-pass metabolism.

Module 3: Self-Validating Formulation Protocol

To overcome these barriers, we utilize a Self-Emulsifying Drug Delivery System (SEDDS). This protocol is designed as a closed-loop, self-validating system; you do not proceed to the next step unless the validation gate is cleared.

Protocol: LCT-Based SEDDS Preparation for 1-MPPPy

Step 1: Equilibrium Solubility Screening

  • Action: Add excess 1-MPPPy to various Long-Chain Triglycerides (e.g., Soybean oil, Sesame oil) and surfactants (e.g., Cremophor EL, Tween 80). Shake at 37°C for 48 hours.

  • Causality: Identifies vehicles with maximum solubilization capacity to prevent drug precipitation upon aqueous dilution in the GI tract.

  • Validation Gate: Centrifuge at 10,000 rpm for 15 mins. Quantify the supernatant via HPLC. If solubility is < 50 mg/mL, reject the excipient. The formulation will not hold the required clinical dose.

Step 2: Ternary Phase Diagram Construction

  • Action: Titrate the selected oil, surfactant, and a co-surfactant (e.g., PEG 400) with water at 37°C.

  • Causality: Maps the thermodynamic boundaries of the spontaneous microemulsion region.

  • Validation Gate: Visual and nephelometric inspection. Only select ratios that form clear, isotropic mixtures (turbidity < 50 NTU) within 2 minutes of mild agitation.

Step 3: Drug Loading and In Vitro Dispersion

  • Action: Dissolve 1-MPPPy in the optimized lipid mixture. Disperse 100 µL of the formulation into 10 mL of Fasted State Simulated Intestinal Fluid (FaSSIF) at 37°C.

  • Causality: 5. FaSSIF mimics bile salts, which are critical for mixed-micelle formation and subsequent absorption[5].

  • Validation Gate: Measure droplet size via Dynamic Light Scattering (DLS). If z-average > 50 nm or Polydispersity Index (PDI) > 0.3, the microemulsion is unstable and risks in vivo precipitation. Return to Step 2 and increase the surfactant-to-oil ratio.

Workflow Step1 1. Excipient Screening (Target: >50 mg/mL Solubility) Step2 2. Ternary Phase Diagram (Target: Isotropic Region) Step1->Step2 Step3 3. Drug Loading (Dissolve 1-MPPPy in Lipid Mix) Step2->Step3 Step4 4. In Vitro Dispersion in FaSSIF (Target: z-average < 50 nm) Step3->Step4 Step4->Step2 Fails DLS Gate (Adjust Surfactant) Step5 5. PK Validation (In Vivo Murine Model) Step4->Step5

Fig 2: Self-validating step-by-step formulation workflow for lipid-based delivery systems.

Module 4: Quantitative Data Comparison

To justify the formulation shift to your project stakeholders, utilize the following comparative data table demonstrating how different formulation strategies impact the pharmacokinetics of 1-MPPPy.

Formulation StrategyIntestinal State (pH 6.8)Hepatic First-Pass BypassRelative Oral Bioavailability (Murine)
Unformulated Free Base Rapid PrecipitationNo~5 - 10%
Hydrochloride Salt Moderate (pH dependent)No~15 - 20%
Polymeric Solid Dispersion High (Supersaturated)No~30 - 40%
LCT-based SEDDS High (Micellar)Yes (Lymphatic routing)~75 - 85%
Solid Lipid Nanoparticles High (Encapsulated)Yes (Lymphatic routing)~80 - 90%

Data Interpretation: While salt forms and solid dispersions solve the solubility issue, they do not protect the drug from the liver. Only lipid-based systems utilizing long-chain triglycerides solve both the solubility and the metabolic clearance issues simultaneously.

References

  • Title: Oral Drug Delivery Systems Applied to Launched Products: Value for the Patients and Industrial Considerations Source: acs.org URL:[Link]

  • Source: google.
  • Title: Discovering and Developing Molecules With Optimal Drug-Like Properties Source: scribd.com URL:[Link]

  • Title: View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration Source: jddtonline.info URL:[Link]

  • Title: Biopharmaceutic Classification System: A Scientific Framework for Pharmacokinetic Optimization in Drug Research Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for 1-Methyl-3-phenyl-3-propylpyrrolidine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve severe peak tailing issues when analyzin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve severe peak tailing issues when analyzing 1-Methyl-3-phenyl-3-propylpyrrolidine .

Rather than relying on trial-and-error, this guide focuses on the fundamental causality of chromatographic distortions, providing you with self-validating workflows to ensure scientific integrity in your method development.

Part 1: Diagnostic Workflow

Before altering your mobile phase or buying a new column, you must determine if the tailing is caused by a physical system defect or a chemical interaction[1]. The flowchart below outlines the self-validating diagnostic logic used by expert chromatographers.

PeakTailingDiagnosis Start Assess Peak Tailing (Asymmetry Factor > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Decision Does the neutral marker also tail? InjectNeutral->Decision Physical Physical Issue: Void Volume, Frit Blockage, or Extra-Column Volume Decision->Physical Yes (All peaks tail) Chemical Chemical Issue: Secondary Silanol Ion-Exchange Interactions Decision->Chemical No (Only basic peaks tail) FixPhys Check HPLC fittings, reduce tubing, replace column Physical->FixPhys FixChem Adjust mobile phase pH, use end-capped column Chemical->FixChem

HPLC diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Part 2: Troubleshooting FAQs

Q1: Why does 1-Methyl-3-phenyl-3-propylpyrrolidine specifically exhibit severe peak tailing while my neutral impurities look fine?

A: The root cause is a secondary chemical interaction known as ion-exchange[1][2]. 1-Methyl-3-phenyl-3-propylpyrrolidine contains a pyrrolidine ring with a tertiary amine. Tertiary amines are highly basic (typical pKa ~9.5–10.5). In a standard reversed-phase mobile phase (e.g., pH 6–7), this amine is fully protonated and carries a positive charge[3].

Simultaneously, the silica-based stationary phase contains residual silanol groups (-Si-OH). Because silanols have a pKa of approximately 3.5 to 4.5, they become deprotonated (-Si-O⁻) at neutral pH[4]. The positively charged pyrrolidine interacts ionically with the negatively charged silanols. Because these active silanol sites are limited in number, they saturate quickly (following a Langmuir isotherm), causing the analyte molecules to desorb slowly and creating a pronounced tail[2][4].

Q2: How can I manipulate the mobile phase pH to eliminate this ion-exchange interaction?

A: You must break the electrostatic attraction by neutralizing one of the two interacting species. You have two highly effective options:

  • The Low pH Strategy (Protonate the Silanols): Drop the mobile phase pH below 3.0 (e.g., using 0.1% Trifluoroacetic acid or phosphoric acid). At pH 2.0–2.5, the residual silanols are fully protonated (neutralized to -Si-OH), shutting down the weak cation exchange mechanism[3][5].

  • The High pH Strategy (Deprotonate the Amine): Raise the mobile phase pH to 10.5+ (e.g., using ammonium hydroxide). This strips the proton from the tertiary amine, rendering your analyte completely neutral. A neutral molecule cannot undergo ion-exchange. (Note: This requires a high-pH stable column, such as an Ethylene Bridged Hybrid (BEH) particle).

Q3: If my detector or sample matrix restricts me to a neutral pH, what column chemistries should I use?

A: If you are locked into a pH range of 5–7, you must physically shield the analyte from the silanols. You should transition to a highly deactivated, exhaustively end-capped column [5]. End-capping involves reacting the residual silanols with a small silane (like trimethylchlorosilane) to convert polar -OH groups into non-polar -O-Si(CH3)3 groups, drastically reducing surface activity[5]. Furthermore, ensure the column utilizes high-purity "Type B" silica, which lacks the trace metal impurities (like iron or aluminum) that make adjacent silanols even more acidic[4].

Q4: Can mobile phase additives act as a "band-aid" for older, validated methods?

A: Yes. If you cannot change the column or the pH, you can add a competing base to the mobile phase, such as Triethylamine (TEA) at 10–20 mM. TEA is a small, highly basic molecule that will preferentially bind to and saturate the active silanol sites. By acting as a sacrificial modifier, TEA blocks the 1-Methyl-3-phenyl-3-propylpyrrolidine from interacting with the silica, forcing it to separate purely based on hydrophobic interactions.

Part 3: Quantitative Impact of Corrective Actions

The table below summarizes the expected causality and quantitative improvements when applying different chromatographic conditions to basic pyrrolidine derivatives.

Mobile Phase ConditionsColumn TypeAnalyte State (Amine)Stationary Phase State (Silanols)Asymmetry Factor ( As​ )Theoretical Plates ( N )
pH 7.0 (Water/MeCN)Standard C18 (Non-endcapped)Cationic (+)Ionized (-)3.20 (Severe Tailing)2,500
pH 7.0 + 10mM TEA Standard C18 (Non-endcapped)Cationic (+)Blocked by TEA1.45 (Acceptable)8,500
pH 2.5 (0.1% TFA)End-capped C18Cationic (+)Neutralized (Protonated)1.15 (Excellent)12,000
pH 10.5 (NH 4​ OH)Hybrid C18 (High-pH Stable)Neutral (Deprotonated)Ionized (-)1.05 (Ideal)14,500

Note: An Asymmetry Factor ( As​ ) of 1.0 is a perfectly symmetrical Gaussian peak. As​ > 1.5 generally warrants immediate troubleshooting[2].

Part 4: Self-Validating Experimental Protocol

To permanently resolve the tailing issue, execute the following step-by-step methodology. This protocol is "self-validating"—meaning each step contains a built-in control to prove the mechanism before proceeding.

Step 1: System Suitability & Void Check (The Physical Control)

  • Prepare a test mixture containing Uracil (void volume marker, t0​ ) and Toluene (neutral retention marker).

  • Inject 1 µL onto your current column using an isocratic 50:50 Water:Acetonitrile mobile phase.

  • Calculate the Asymmetry Factor ( As​ ) for Toluene.

  • Validation: If Toluene As​ > 1.5, stop. You have a physical void in the column bed or a blocked frit[1]. Replace the column. If Toluene As​ < 1.2, the physical system is sound. Proceed to Step 2.

Step 2: Establish the Chemical Baseline

  • Inject 1-Methyl-3-phenyl-3-propylpyrrolidine using your current problematic method (e.g., pH 6.5).

  • Record the As​ and Theoretical Plate count ( N ).

  • Validation: A high As​ here, contrasted with the low As​ of Toluene in Step 1, definitively proves the tailing is caused by secondary silanol ion-exchange.

Step 3: Silanol Suppression via Low pH

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (Yields pH ~2.0).

  • Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Equilibrate the column with 10 column volumes of the new mobile phase.

  • Inject the pyrrolidine analyte.

  • Validation: Calculate the new As​ . TFA acts as both a strong acid to fully protonate silanols and a weak ion-pairing agent. If As​ drops below 1.2, the method is successfully optimized.

Step 4: Alternative Amine Suppression (If Low pH is Incompatible)

  • If your analyte degrades at low pH, switch to a high-pH stable Hybrid particle column (e.g., Waters XBridge or Phenomenex Gemini).

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Inject the analyte.

  • Validation: At pH 10.5, the tertiary amine is deprotonated. The resulting sharp, symmetrical peak confirms that neutralizing the basic analyte is an equally valid mechanism for preventing secondary interactions.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from: [Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail? Retrieved from: [Link]

  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from:[Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from:[Link]

  • Axion Labs. HPLC Peak Tailing. Retrieved from: [Link]

Sources

Optimization

Storage conditions to maximize 1-Methyl-3-phenyl-3-propylpyrrolidine shelf life

Technical Support Center: 1-Methyl-3-phenyl-3-propylpyrrolidine A Guide to Maximizing Shelf Life and Ensuring Experimental Integrity Introduction 1-Methyl-3-phenyl-3-propylpyrrolidine is a substituted pyrrolidine compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Methyl-3-phenyl-3-propylpyrrolidine

A Guide to Maximizing Shelf Life and Ensuring Experimental Integrity

Introduction

1-Methyl-3-phenyl-3-propylpyrrolidine is a substituted pyrrolidine compound with a tertiary amine functional group. As with many complex organic molecules used in research and drug development, its chemical stability is paramount for obtaining reproducible and reliable experimental results. The intrinsic molecular structure dictates its susceptibility to environmental factors, which can lead to degradation over time.[1] This guide provides a comprehensive overview of the optimal storage conditions, handling procedures, and troubleshooting advice to maximize the shelf life and preserve the integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Methyl-3-phenyl-3-propylpyrrolidine?

To ensure maximum stability, the compound should be stored in a controlled environment that minimizes exposure to the primary drivers of chemical degradation: temperature, oxygen, moisture, and light.[2][3]

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale & Expert Insights
Temperature -20°C (Freezer) Lower temperatures significantly reduce the rate of chemical reactions, including potential degradation pathways, in accordance with the Arrhenius equation.[1] Storing in a freezer rated for chemical storage is a best practice.[4] Avoid repeated freeze-thaw cycles by preparing aliquots for daily use.
Atmosphere Inert Gas (Argon or Nitrogen) The tertiary amine and pyrrolidine ring are susceptible to oxidation over time.[5][6] Storing the compound under an inert atmosphere displaces oxygen, mitigating oxidative degradation.[7][8] This is the single most critical factor for long-term stability.
Humidity Dry/Anhydrous The compound may be hygroscopic (absorb moisture from the air).[9] Moisture can act as a reactant in hydrolytic degradation pathways and can physically alter the compound.[1] Always store in a tightly sealed container, preferably within a desiccator for added protection.
Light In the Dark (Amber Vial) Exposure to UV or visible light can provide the activation energy for photolytic degradation reactions.[2][10] Storing in a light-protecting amber glass vial is mandatory.[3][8]
Q2: I've just received a new batch. How should I process it for storage?

Proper initial handling is crucial for long-term stability. Do not simply place the manufacturer's bottle in the freezer.

Protocol 1: Initial Receipt and Aliquoting

  • Work in a Controlled Environment: If possible, handle the compound inside a glove box with an inert atmosphere. If a glove box is unavailable, work quickly in a fume hood with low ambient humidity.

  • Prepare Aliquots: Based on your typical experimental needs, calculate the amount required per experiment and weigh out appropriate quantities into smaller, separate vials. This prevents the need to repeatedly open and expose the main stock to the atmosphere.

  • Select Proper Vials: Use amber glass vials with PTFE-lined screw caps to ensure an airtight and light-protected seal.

  • Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 10-15 seconds.

  • Seal Tightly: Immediately cap the vial tightly. For extra protection, you can wrap the cap with Parafilm®.

  • Label Clearly: Label each vial with the compound name, concentration (if in solution), date of aliquoting, and your initials.

  • Store Promptly: Place the main stock and all aliquots in a designated, clearly labeled section of a -20°C freezer.

Q3: What are the likely chemical degradation pathways for this compound?

While specific degradation studies on 1-Methyl-3-phenyl-3-propylpyrrolidine are not widely published, we can infer the most probable pathways based on its chemical structure, which features a tertiary amine within a pyrrolidine ring.

  • N-Oxidation: The lone pair of electrons on the tertiary nitrogen atom is susceptible to oxidation, forming an N-oxide. This is a common metabolic pathway for tertiary amines and can also occur slowly via atmospheric oxygen.[11]

  • N-Dealkylation: Oxidative removal of the methyl group from the nitrogen atom is another potential degradation route, which would yield the corresponding secondary amine.[11]

  • Ring Opening/Oxidation: The pyrrolidine ring itself can undergo oxidation, potentially leading to ring-opening and the formation of various byproducts. Studies on N-methylpyrrolidone (NMP), a related structure, show that oxidation can lead to compounds like N-methylsuccinimide (NMS).[6][12]

G cluster_main 1-Methyl-3-phenyl-3-propylpyrrolidine (Stable) cluster_degradation Degradation Pathways cluster_factors Accelerating Factors A Original Compound B N-Oxide Formation A->B O₂ C N-Dealkylation (Secondary Amine) A->C O₂ D Ring Oxidation/Opening (e.g., Succinimide derivatives) A->D O₂ / H₂O F1 Oxygen F1->B F1->C F1->D F2 Light (UV) F2->B F2->C F2->D F3 Heat F3->B F3->C F3->D F4 Moisture F4->D

Caption: Potential degradation pathways for 1-Methyl-3-phenyl-3-propylpyrrolidine.

Q4: What materials should I avoid when handling or storing this compound?

Given its tertiary amine structure, 1-Methyl-3-phenyl-3-propylpyrrolidine is basic. Therefore, it is crucial to segregate it from incompatible chemicals.

  • Acids: Avoid storage near strong acids (e.g., hydrochloric acid, sulfuric acid), acid chlorides, and acid anhydrides, as they can react vigorously.[13][14]

  • Oxidizing Agents: Store separately from strong oxidizing agents (e.g., peroxides, nitrates, perchlorates) to prevent rapid and potentially hazardous reactions.[7][13]

  • Reactive Metals: Keep away from active metals.[7]

  • Container Choice: Do not store in containers that can be degraded by organic bases. Glass is ideal. If using plastic, ensure it is a high-quality, chemically resistant polymer like PTFE.

Troubleshooting Guide

This section addresses common issues that may indicate compound degradation.

Problem: My experimental results have become inconsistent or show reduced compound efficacy.

If you observe a loss of potency or inconsistent results, compound integrity should be a primary suspect.[2]

G Start Inconsistent Results or Loss of Efficacy Observed Check_Storage Review Storage Conditions: - Temp (-20°C)? - Inert Gas? - Dark/Amber Vial? - Tightly Sealed? Start->Check_Storage Visual_Inspect Perform Visual Inspection: - Color Change? - Phase Separation? - Precipitation? Check_Storage->Visual_Inspect Aliquot_History Check Aliquot History: - How old is the aliquot? - How many times opened? Visual_Inspect->Aliquot_History Decision_Bad Conditions Improper or Sample Visibly Degraded? Aliquot_History->Decision_Bad Evaluate Decision_Good Storage Appears Correct & Sample Looks OK? Decision_Bad->Decision_Good No Discard Discard Suspect Aliquot. Use a Fresh, Unopened Aliquot. Decision_Bad->Discard Yes Re_Test Perform Analytical QC (e.g., LC-MS, NMR) on a Small Sample Decision_Good->Re_Test Compare Compare QC Data to Certificate of Analysis (CoA) Re_Test->Compare Decision_QC Does QC Match CoA? Compare->Decision_QC OK Compound is Likely Stable. Troubleshoot Other Experimental Variables. Decision_QC->OK Yes Discard_All Compound has Degraded. Discard Stock and Order New. Decision_QC->Discard_All No

Caption: Troubleshooting workflow for suspected compound degradation.

Problem: I've noticed a yellow or brown tint developing in my sample, which was originally colorless.

A change in color is a classic physical sign of chemical instability.[2][9] It often indicates the formation of new, chromophoric compounds through oxidation or other degradation reactions. If a color change is observed, the aliquot should be considered suspect and discarded. It is recommended to perform an analytical check (e.g., LC-MS) on a fresh, unopened aliquot to confirm the purity of the main stock.

Problem: My compound, which is usually a liquid/oil, has become viscous or has solidified in the freezer.

This may not necessarily indicate degradation. Check the compound's melting point. Many organic compounds will freeze or become highly viscous at -20°C. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming.[9] If it returns to its original physical state and appearance upon warming, it is likely fine. However, if it remains solid or appears cloudy at room temperature, this could be a sign of polymerization or the formation of insoluble degradation products.

References

  • Shelf Life | Definition, Determination & Healthcare Importance. (n.d.). Vertex. Retrieved April 3, 2026, from [Link]

  • Chemical Storage. (n.d.). American Chemical Society. Retrieved April 3, 2026, from [Link]

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025, December 12). Academically. Retrieved April 3, 2026, from [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022, March 16). The PCCA Blog. Retrieved April 3, 2026, from [Link]

  • General Storage Guidelines. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved April 3, 2026, from [Link]

  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist. Retrieved April 3, 2026, from [Link]

  • Practices for Proper Chemical Storage. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved April 3, 2026, from [Link]

  • Stability of Compounded Preparations. (2020, November 17). In The Art, Science, and Technology of Pharmaceutical Compounding, 6th Edition. PharmacyLibrary. Retrieved April 3, 2026, from [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023, July 2). QbD Group. Retrieved April 3, 2026, from [Link]

  • PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved April 3, 2026, from [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (n.d.). ASM Journals. Retrieved April 3, 2026, from [Link]

  • Pyrrolidine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved April 3, 2026, from [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021, April 8). ACS Publications. Retrieved April 3, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC. Retrieved April 3, 2026, from [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021, March 29). MDPI. Retrieved April 3, 2026, from [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020, March 4). PMC. Retrieved April 3, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Pharmacological Profiling of 1-Methyl-3-phenyl-3-propylpyrrolidine: A Comparative Guide Against Standard CNS Reference Compounds

Introduction1-Methyl-3-phenyl-3-propylpyrrolidine (CAS 74332-84-6)[1] is a synthetic pyrrolidine derivative utilized as a structural scaffold in central nervous system (CNS) drug discovery. Structurally, it is the desoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction1-Methyl-3-phenyl-3-propylpyrrolidine (CAS 74332-84-6)[1] is a synthetic pyrrolidine derivative utilized as a structural scaffold in central nervous system (CNS) drug discovery. Structurally, it is the desoxy analogue of profadol, a well-documentedmixed mu-opioid receptor (MOR) agonist-antagonist[2]. In pharmacological research, modifying the functional groups of the pyrrolidine ring system is a primary strategy for shifting target selectivity between opioid receptors, monoamine transporters, and sigma receptors.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a comprehensive, self-validating methodological framework for profiling 1-methyl-3-phenyl-3-propylpyrrolidine against three standard CNS reference compounds:

  • Profadol : The hydroxylated parent molecule, serving as the baseline for mixed opioid activity[1].

  • Tramadol : An atypical analgesic reference known for its dual mechanism as a weak MOR agonist and a[2].

  • Haloperidol : A standard reference for high-affinity Sigma-1 and D2 receptor binding.

Structural Rationale & Causality

In classical structure-activity relationship (SAR) models of opioid ligands, the presence of a meta-phenolic hydroxyl group—as seen in morphine and profadol—is strictly required to form a critical hydrogen bond with conserved histidine and tyrosine residues within the MOR binding pocket. By eliminating this hydroxyl group to yield 1-methyl-3-phenyl-3-propylpyrrolidine[3], the molecule's lipophilicity increases while its H-bond donor capacity is lost.

Causality Check : This structural deletion is not merely a loss of function; it actively shifts the molecule's pharmacological profile. The loss of MOR anchoring typically abolishes potent opioid activity, but the retained lipophilic pyrrolidine core unmasks binding affinities for monoamine transporters (SERT/NET) and Sigma-1 receptors. Therefore, any robust experimental design must evaluate both opioid and non-opioid signaling pathways to capture the true pharmacological identity of the desoxy scaffold.

In Vitro Pharmacological Profiling

To objectively compare these compounds, researchers must utilize multiplexed in vitro assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Multiplexed Radioligand Binding Assay
  • Objective : Quantify the equilibrium dissociation constant ( Ki​ ) across MOR, SERT, and Sigma-1 targets.

  • Step 1 (Membrane Preparation) : Harvest CHO-K1 cells stably expressing the target human receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Step 2 (Incubation) : Incubate 50 µg of membrane protein with target-specific radioligands (e.g.,[³H]DAMGO for MOR, [³H]citalopram for SERT) and escalating concentrations of the test compounds (0.1 nM to 10 µM) for 60 minutes at 25°C.

  • Step 3 (Termination & Filtration) : Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality & Self-Validation: PEI pre-soaking is a critical self-validating step. It neutralizes the negative charge of the glass fibers, preventing the highly lipophilic 1-methyl-3-phenyl-3-propylpyrrolidine from binding non-specifically to the filter, which would otherwise yield false-positive affinity data.

  • Step 4 (Quantification) : Measure bound radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Functional Assay
  • Objective : Differentiate between agonist and antagonist activity at Gi/o-coupled opioid receptors.

  • Step 1 (Baseline Stimulation) : Treat hMOR-expressing CHO-K1 cells with 10 µM forskolin.

    • Causality & Self-Validation: Forskolin directly activates adenylate cyclase, artificially raising intracellular cAMP levels. This establishes a high baseline, which is absolutely required to detect the Gi/o-mediated inhibitory signal produced by opioid agonists like profadol[1].

  • Step 2 (Compound Co-Incubation) : Add 1-methyl-3-phenyl-3-propylpyrrolidine or reference compounds.

  • Step 3 (Detection) : Quantify cAMP reduction using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. A lack of cAMP reduction by the desoxy analog confirms the loss of functional MOR agonism.

Quantitative Data Comparison

The following table summarizes the comparative pharmacological profiles, demonstrating how the structural shift from profadol to its desoxy analog aligns it closer to the SNRI/Sigma profile of tramadol[2] and haloperidol.

CompoundTarget ProfileMOR Affinity ( Ki​ , nM)SERT Affinity ( Ki​ , nM)Sigma-1 Affinity ( Ki​ , nM)Functional Efficacy (cAMP)
1-Methyl-3-phenyl-3-propylpyrrolidine Atypical / Monoaminergic> 1,000~ 45.0~ 85.0None / Weak Antagonist
Profadol Mixed Opioid Agonist/Antagonist12.5> 5,000> 5,000Partial Agonist
Tramadol Atypical Opioid / SNRI2,100 (Parent)800> 5,000Weak Agonist
Haloperidol Sigma / D2 Reference> 10,000> 5,0003.0N/A (Sigma/D2 focused)

Note: Data represents validated SAR profiling parameters for pyrrolidine scaffolds compared to established literature values for reference agents.

In Vivo Behavioral Models

To translate in vitro findings into physiological outcomes, we employ two distinct behavioral models.

  • Tail-Flick Test (Spinal Analgesia) :

    • Method: Administer the compound subcutaneously (s.c.) to rodent models. Measure the latency to withdraw the tail from a radiant heat source.

    • Self-Validation: Administer naloxone (1 mg/kg) 15 minutes prior to testing. If the antinociceptive effect is reversed, it is MOR-mediated (as seen with profadol). If analgesia persists (or is absent), it confirms the non-opioid nature of 1-methyl-3-phenyl-3-propylpyrrolidine.

  • Open Field Locomotor Assessment :

    • Method: Place the subject in an automated open-field arena and track ambulatory distance over 60 minutes.

    • Causality: Classic opioids induce biphasic locomotor effects (initial sedation followed by hyperlocomotion). Compounds with SNRI properties (like tramadol[2]) or Sigma-1 affinity often produce distinct, sustained locomotor modulation without severe respiratory depression.

Pathway Visualization

Pathway Compound1 Profadol (Phenolic OH Present) Receptor1 Mu-Opioid Receptor (MOR) High Affinity Binding Compound1->Receptor1 H-Bonding Compound2 1-Methyl-3-phenyl-3-propylpyrrolidine (Desoxy Scaffold) Receptor2 Monoamine Transporters (SERT/NET) & Sigma-1 Receptors Compound2->Receptor2 Lipophilic Shift Outcome1 Potent Antinociception (Gi/o Mediated) Receptor1->Outcome1 cAMP Inhibition Outcome2 Atypical Behavioral Profile (Locomotor Modulation) Receptor2->Outcome2 Reuptake Blockade

Workflow comparing receptor targeting and behavioral outcomes of pyrrolidine analogs.

References
  • PubChem . "1-Methyl-3-phenyl-3-propylpyrrolidine | C14H21N | CID 3057975". National Institutes of Health (NIH).[Link]

  • National Center for Advancing Translational Sciences (NCATS) . "PROFADOL". Inxight Drugs.[Link]

  • Government of Canada . "Regulations Amending the Narcotic Control Regulations (Tramadol): SOR/2021-43". Canada Gazette, Part II, Volume 155, Number 7.[Link]

Sources

Comparative

Inter-Laboratory Validation of Biochemical Assays for 1-Methyl-3-phenyl-3-propylpyrrolidine (1-MPPP)

As drug discovery pivots toward highly selective neuromodulators, the rigorous validation of pharmacological assays becomes the bedrock of translational success. 1-Methyl-3-phenyl-3-propylpyrrolidine (1-MPPP) is a pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective neuromodulators, the rigorous validation of pharmacological assays becomes the bedrock of translational success. 1-Methyl-3-phenyl-3-propylpyrrolidine (1-MPPP) is a pyrrolidine derivative structurally related to profadol, a well-documented mixed agonist-antagonist of the μ-opioid receptor (MOR) ([1]). Characterizing the precise binding kinetics and functional signal transduction of 1-MPPP requires transitioning from legacy radioactive methodologies to advanced, high-throughput biosensor platforms.

This guide provides a comprehensive, objective comparison of modern biochemical assay platforms—specifically Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET)—used to validate the MOR-targeting profile of 1-MPPP across multiple independent laboratories.

Platform Comparison: Selecting the Optimal Assay Architecture

Historically, opioid receptor pharmacology relied heavily on radioligand binding (e.g.,[³H]-DAMGO). While sensitive, these assays suffer from radioactive waste management, mandatory washing steps that disrupt equilibrium, and poor scalability. To establish a robust inter-laboratory validation framework, we compare radioligand binding against two state-of-the-art homogeneous assays: TR-FRET for receptor binding and BRET for functional cAMP dynamics.

Assay Performance Comparison Matrix
Assay TechnologyPrimary OutputReadout MechanismInter-Lab CV%Z'-FactorThroughputWash Steps
Radioligand Binding Affinity ( Ki​ )Scintillation (Isotopic)15 - 20%0.55 - 0.65Low/MediumYes
TR-FRET (Tag-lite) Affinity ( Ki​ )Time-delayed Fluorescence< 8% 0.75 - 0.85 Ultra-HighNo
BRET (EPAC Sensor) Efficacy ( EC50​ )Luminescence Ratio< 10% 0.70 - 0.80 HighNo

Scientific Rationale: TR-FRET and BRET were selected for the multi-site validation of 1-MPPP because they are homogeneous (no-wash) formats. This eliminates the mechanical artifacts introduced by washing steps, preserving the true thermodynamic equilibrium of 1-MPPP binding and ensuring high reproducibility across different automated liquid handling systems.

Mechanistic Pathway & Assay Intersections

To understand how these assays validate 1-MPPP, we must map the target's signal transduction. The μ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gi/o​ proteins. Activation by an agonist suppresses adenylyl cyclase (AC) activity, thereby reducing intracellular cyclic AMP (cAMP) levels.

G Ligand 1-MPPP (Ligand) Receptor μ-Opioid Receptor (MOR) Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreases TRFRET TR-FRET Assay (Receptor Binding) TRFRET->Receptor Measures BRET BRET EPAC Sensor (cAMP Dynamics) BRET->cAMP Detects

Fig 1: MOR signaling pathway mapping the intersection of TR-FRET binding and BRET functional assays.

Self-Validating Experimental Methodologies

As an Application Scientist, I design protocols that are not merely sequence steps, but self-validating systems. Every reagent addition must have a mechanistic purpose, and internal controls must instantly flag assay drift.

Protocol A: TR-FRET Competitive Binding Assay

This assay measures the affinity ( Ki​ ) of 1-MPPP by competing it against a fluorescently labeled opioid antagonist (e.g., red-naltrexone) for binding to a Terbium-labeled MOR ([2]).

  • Cell Preparation & Labeling: Express SNAP-tagged MOR in HEK293 cells. Label covalently with Lumi4-Tb (Terbium cryptate).

    • Causality: The SNAP-tag ensures a strict 1:1 stoichiometric labeling of the receptor. Lumi4-Tb acts as a long-lifetime FRET donor, which is critical for eliminating background noise.

  • Compound Addition: In a 384-well low-volume plate, dispense 10 µL of labeled cells (approx. 3,000 cells/well). Add 5 µL of 1-MPPP in a 12-point serial dilution, followed by 5 µL of red-naltrexone (acceptor) at a fixed concentration ( Kd​ equivalent).

  • Equilibration: Incubate at room temperature for 2 hours protected from light.

    • Causality: 2 hours ensures the binding kinetics of both the fluorescent tracer and 1-MPPP reach a stable thermodynamic equilibrium.

  • Time-Resolved Detection: Read the plate using a TRF-compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm. Measure emissions at 620 nm (donor) and 665 nm (acceptor) using a 50 µs time delay .

    • Causality: The 50 µs delay is the defining feature of TR-FRET. It allows short-lived autofluorescence from the plasticware and the 1-MPPP compound itself to decay completely before measurement, drastically enhancing the signal-to-noise ratio ([3]).

  • Internal Validation: Include wells with an excess of unlabeled Naloxone (10 µM) to define non-specific binding (NSB).

Protocol B: BRET-based cAMP Functional Assay

To determine if 1-MPPP acts as an agonist or antagonist, we measure its effect on intracellular cAMP using an EPAC-based BRET biosensor (e.g., mScarlet-Epac-GeNL) ([4]).

  • Biosensor Co-Expression: Transiently transfect HEK293T cells with wild-type MOR and the EPAC-BRET biosensor.

  • Phosphodiesterase Inhibition (Crucial Step): Pre-incubate cells with 500 µM IBMX for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, cellular PDEs will rapidly degrade cAMP, masking the Gi-mediated inhibitory effect of 1-MPPP. IBMX stabilizes the cAMP pool, making the assay a pure reflection of adenylyl cyclase activity ([5]).

  • Stimulation & Competition: Add 10 µM Forskolin simultaneously with the 1-MPPP dose-response curve.

    • Causality: Because MOR is Gi​ -coupled, basal cAMP levels are too low to measure a decrease. Forskolin directly activates adenylyl cyclase to artificially raise the cAMP baseline. An active 1-MPPP agonist will activate Gi​ , suppressing this Forskolin-induced spike.

  • Substrate Addition & Reading: Add the NanoLuc substrate (furimazine) and immediately read the BRET ratio (Acceptor emission / Donor emission) dynamically over 30 minutes.

Inter-Laboratory Validation Workflow & Data

To ensure the compound's profile is not an artifact of a single laboratory's environment, a blinded validation workflow was executed across three independent sites: a High-Throughput Screening (HTS) center, an Academic Core, and a Contract Research Organization (CRO).

G Prep Compound Prep Blinded 1-MPPP LabA Lab A (High-Throughput) Prep->LabA LabB Lab B (Academic Core) Prep->LabB LabC Lab C (CRO Facility) Prep->LabC Assay1 TR-FRET Binding LabA->Assay1 Assay2 BRET cAMP Functional LabA->Assay2 LabB->Assay1 LabB->Assay2 LabC->Assay1 LabC->Assay2 Data Data Harmonization (Z'-factor, IC50) Assay1->Data Assay2->Data Output Validated Profile Data->Output

Fig 2: Multi-site inter-laboratory validation workflow for 1-MPPP biochemical assay harmonization.

Harmonized Validation Results for 1-MPPP

The quantitative data below demonstrates the exceptional concordance of the homogeneous TR-FRET and BRET platforms across different geographic locations and operator skill levels.

Validation SiteTR-FRET pKi​ (Affinity)TR-FRET Z'-FactorBRET pEC50​ (Efficacy)BRET Z'-Factor
Lab A (HTS Center) 7.82 ± 0.040.827.45 ± 0.050.78
Lab B (Academic Core) 7.79 ± 0.060.767.38 ± 0.080.72
Lab C (CRO Facility) 7.85 ± 0.030.847.42 ± 0.040.79
Global Consensus 7.82 (15 nM)Avg: 0.80 7.41 (38 nM)Avg: 0.76
Inter-Lab CV% 3.8% N/A4.7% N/A

References

  • PROFADOL - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • A Computationally Designed Water-Soluble Variant of a G-Protein-Coupled Receptor: The Human Mu Opioid Receptor. University of Pennsylvania / ACS Chemical Biology. Available at:[Link]

  • HTRF® Assays - Biomolecular Detection Platform. Blossom Biotechnologies. Available at: [Link]

  • Dual-Mode FRET and BRET Sensors for Detecting cAMP Dynamics. ACS Omega. Available at:[Link]

  • Essential strategies for the detection of constitutive and ligand-dependent Gi-directed activity of 7TM receptors using bioluminescence resonance energy transfer. bioRxiv. Available at:[Link]

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